Product packaging for 4-(4-Bromophenyl)-4-hydroxypiperidine(Cat. No.:CAS No. 57988-58-6)

4-(4-Bromophenyl)-4-hydroxypiperidine

Número de catálogo: B1199205
Número CAS: 57988-58-6
Peso molecular: 256.14 g/mol
Clave InChI: QNLXJYQUWCNYBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

a bromperidol metabolite;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO B1199205 4-(4-Bromophenyl)-4-hydroxypiperidine CAS No. 57988-58-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-bromophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLXJYQUWCNYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206712
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57988-58-6
Record name 4-(4-Bromophenyl)-4-hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57988-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Bromophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-4-hydroxypiperidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine (B6355638) core is a prevalent scaffold in a multitude of pharmacologically active agents, particularly those targeting the central nervous system. The presence of a bromophenyl group and a hydroxyl moiety at the 4-position offers versatile opportunities for synthetic modification and modulation of physicochemical properties. This document provides a comprehensive overview of the fundamental basic properties of this compound, intended to aid researchers and developers in its effective utilization. The compound is known to be a metabolite of Bromperidol and is utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1][2]

Physicochemical Properties

The basicity and lipophilicity of this compound are critical parameters influencing its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is limited in publicly available literature, we can infer its properties from closely related analogs and computational predictions.

Table 1: Predicted Physicochemical Properties of this compound and a Related Analog.

PropertyPredicted Value for this compoundExperimental/Predicted Value for 4-(4-Chlorophenyl)-4-hydroxypiperidine (for comparison)Data Source
Molecular Weight 256.14 g/mol 211.69 g/mol PubChem[3]
pKa (Strongest Basic) No predicted data available9.39Human Metabolome Database (Predicted)
logP (Octanol-Water Partition Coefficient) 1.61.82 (ALOGPS), 1.38 (ChemAxon)PubChem (Computed)[3], Human Metabolome Database (Predicted)
Aqueous Solubility No predicted data available1.26 g/L (ALOGPS)Human Metabolome Database (Predicted)
Polar Surface Area 32.3 Ų32.3 ŲPubChem (Computed)[3]

Note: The data for 4-(4-chlorophenyl)-4-hydroxypiperidine is provided as a close structural analog to give an indication of the expected properties. The substitution of chlorine with bromine is expected to slightly increase the lipophilicity.

Experimental Protocols for Property Determination

For researchers requiring precise experimental values, the following established protocols are recommended for the determination of pKa, solubility, and logP.

Determination of pKa by Potentiometric Titration

The basicity of the piperidine nitrogen can be accurately determined using potentiometric titration.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. Place the sample solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the piperidine nitrogen has been protonated.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that no solid particles are carried over into the liquid phase.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the experimental temperature and pH.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.

  • Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase (n-octanol) to a sealed container.

  • Equilibration: Vigorously shake the mixture for a set period to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely, which can be aided by centrifugation.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV/MS).

  • logP Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Role in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to functionalize the piperidine nitrogen and the hydroxyl group, as well as the potential for cross-coupling reactions at the bromophenyl moiety.

Synthetic Intermediate Workflow

The following diagram illustrates a typical workflow where this compound is utilized as a key intermediate in a drug discovery program.

G A 4-(4-Bromophenyl)-4- hydroxypiperidine (Starting Material) B N-Alkylation / N-Arylation (Functionalization of Piperidine N) A->B C O-Alkylation / O-Acylation (Functionalization of Hydroxyl Group) A->C D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) (Modification of Bromophenyl Ring) A->D E Library of Novel Derivatives B->E C->E D->E F High-Throughput Screening (Biological Assays) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Synthetic workflow using this compound.

This workflow highlights the versatility of the starting material, allowing for the generation of a diverse library of compounds for biological screening. The identified "hits" can then undergo lead optimization to improve their pharmacological properties, ultimately leading to the selection of a preclinical candidate.

Conclusion

This compound is a foundational molecule for the synthesis of novel chemical entities in drug discovery. Understanding its basic properties, such as pKa, solubility, and logP, is paramount for designing and developing drug candidates with favorable ADME characteristics. This guide provides both predicted data for initial assessment and detailed protocols for precise experimental determination of these crucial parameters, thereby equipping researchers with the necessary information for their development programs. The strategic use of this versatile intermediate can significantly contribute to the discovery of new therapeutics for a range of diseases.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)-4-hydroxypiperidine (CAS 57988-58-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-4-hydroxypiperidine, with CAS Registry Number 57988-58-6, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine (B6355638) ring substituted with a hydroxyl group and a bromophenyl group at the 4-position, makes it a crucial synthetic intermediate. It serves as a key building block for a variety of more complex molecules, particularly active pharmaceutical ingredients (APIs) targeting the central nervous system.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate characterization is vital for its use in controlled synthetic procedures.

Physical and Chemical Properties

Quantitative data for this compound have been compiled from various sources to provide a clear reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄BrNO[2][3][4][5]
Molecular Weight 256.14 g/mol [2][3][4][5]
Appearance White to off-white or light yellow/orange powder/crystal[2][4][6]
Melting Point 165 - 170 °C[5][6]
Boiling Point 361 °C at 760 mmHg (Predicted)[5]
Density 1.436 g/cm³ (Predicted)[5]
Purity >98.0% (GC)[2][6]
SMILES C1CNCCC1(C2=CC=C(C=C2)Br)O[3][4]
InChIKey QNLXJYQUWCNYBH-UHFFFAOYSA-N[3][5]
Spectroscopic Data

Spectroscopic data is essential for structural confirmation. While comprehensive spectral charts are found in dedicated databases, a summary of key identifiers is provided.

Spectroscopy TypeData Interpretation
¹H NMR Spectrum is consistent with the proposed structure.
¹³C NMR Spectrum is consistent with the proposed structure.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Infrared (IR) Shows characteristic peaks for O-H, C-H (aliphatic and aromatic), and C-Br bonds.

Detailed spectral data can be found in databases such as SDBS (AIST Spectral DB) under number 19634 and ChemicalBook.[6][7]

Synthesis and Experimental Protocols

This compound is typically synthesized via a Grignard reaction. This classic organometallic reaction is reliable for forming the key carbon-carbon bond between the piperidine and bromophenyl moieties.

General Synthesis Workflow

The primary route involves the reaction of a protected piperidin-4-one with a Grignard reagent derived from a dibrominated benzene (B151609) precursor. The protecting group is crucial to prevent side reactions with the Grignard reagent.

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Workup & Product Formation P1 1,4-Dibromobenzene (B42075) R1 Grignard Reagent Formation (4-Bromophenylmagnesium bromide) P1->R1 P2 Magnesium (Mg) P2->R1 P3 N-Protected-4-piperidinone (e.g., N-Boc-4-piperidinone) R2 Grignard Addition to Ketone P3->R2 R1->R2 W1 Aqueous Workup (Quenching) R2->W1 W2 Deprotection (e.g., Acidic conditions) W1->W2 FP This compound W2->FP

Caption: General workflow for the Grignard synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on standard Grignard reaction procedures. Note: This is an illustrative method. Researchers should consult peer-reviewed literature and optimize conditions for their specific laboratory setup.

Objective: To synthesize this compound from N-Boc-4-piperidinone and 1,4-dibromobenzene.

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • N-Boc-4-piperidinone (tert-butyl 4-oxopiperidine-1-carboxylate)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl) in an organic solvent (e.g., 1,4-dioxane)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

    • Add a small crystal of iodine.

    • Dissolve 1,4-dibromobenzene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and color change), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed. The resulting dark solution is 4-bromophenylmagnesium bromide.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve N-Boc-4-piperidinone in anhydrous THF and add it dropwise to the stirred Grignard solution.

    • After addition, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates completion.

  • Workup and Deprotection:

    • Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

    • Dissolve the crude intermediate in a suitable solvent (e.g., 1,4-dioxane) and add a solution of HCl.

    • Stir the mixture at room temperature. The Boc group will be cleaved, often resulting in the precipitation of the hydrochloride salt of the final product.

    • Filter the solid and wash with a cold solvent. To obtain the free base, the salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]

  • Precursor to Antipsychotics: It is a known key intermediate for the synthesis of butyrophenone (B1668137) antipsychotics like Bromperidol.[4][6] The piperidine moiety is a common scaffold in dopamine (B1211576) D₂ receptor antagonists.

  • Metabolite Studies: The compound itself is a known human metabolite of Bromperidol, formed via N-dealkylation.[3][4] Its availability is therefore essential for pharmacological and toxicological studies to understand the metabolism and clearance of the parent drug.

  • Building Block for Novel Agents: As a functionalized piperidine, it serves as a versatile starting point in medicinal chemistry campaigns to create new chemical entities for various biological targets.[1]

The logical flow from this intermediate to a final API is illustrated below.

G cluster_0 Core Intermediate cluster_1 Synthetic Modification cluster_2 Final Product A 4-(4-Bromophenyl)- 4-hydroxypiperidine B N-Alkylation with a side chain precursor A->B Reaction C Active Pharmaceutical Ingredient (e.g., Bromperidol) B->C Final Step(s)

Caption: Role as a key intermediate in multi-step pharmaceutical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[3][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[5]

    • P280: Wear protective gloves, eye protection, and face protection.[5][6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Store in a cool, dark, and well-ventilated place.[5][6] It should only be handled by trained personnel in a laboratory setting.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)-4-hydroxypiperidine: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-4-hydroxypiperidine is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its rigid piperidine (B6355638) core, substituted with a bromophenyl group, provides a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis methodologies, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its potential antioxidant activity are presented. Furthermore, this document explores its role as a significant metabolite of the antipsychotic drug bromperidol (B1667933) and discusses the potential signaling pathways that may be modulated by its derivatives, offering insights for future drug discovery and development endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₄BrNO, is a white to light yellow crystalline powder. The molecule features a central piperidine ring with a hydroxyl group and a 4-bromophenyl substituent attached to the same carbon atom (C4), creating a tertiary alcohol. This structure is fundamental to its chemical reactivity and its utility as a synthetic intermediate.

PropertyValueReference
Molecular Formula C₁₁H₁₄BrNO[1][2]
Molecular Weight 256.14 g/mol [1]
CAS Number 57988-58-6[1]
Melting Point 165-170 °C[3][4]
Appearance White to light yellow powder/crystal[4]
Purity >98.0% (GC)[1]
IUPAC Name 4-(4-bromophenyl)piperidin-4-ol[5]
Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-H stretches of the aromatic and aliphatic portions.

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The NIST number for its GC-MS spectrum is 237692.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a protected piperidone derivative. A common and industrially viable approach involves a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of 4-aryl-4-hydroxypiperidines, adapted for the specific synthesis of this compound.

Step 1: Preparation of N-Boc-4-piperidone

  • Start with a commercially available 4-piperidone (B1582916) precursor, such as 4-piperidone hydrochloride monohydrate.

  • Protect the secondary amine of the piperidone ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) in a suitable solvent like dichloromethane (B109758) or a biphasic system.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

  • Purify the resulting N-Boc-4-piperidone by column chromatography or recrystallization.

Step 2: Grignard Reaction with 4-Bromophenylmagnesium Bromide

  • Prepare the Grignard reagent, 4-bromophenylmagnesium bromide, by reacting 1,4-dibromobenzene (B42075) with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), to remove the Boc protecting group.

  • Stir the reaction at room temperature for a few hours.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the final product, this compound, with an organic solvent.

  • Purify the product by column chromatography or recrystallization to yield a white to off-white solid.

Biological Significance and Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow for interactions with various biological targets, making it a scaffold of interest for developing drugs targeting neurological disorders.[4][6]

Metabolite of Bromperidol

This compound is a known human metabolite of Bromperidol, an antipsychotic medication of the butyrophenone (B1668137) class.[5][7] Bromperidol primarily acts as a dopamine (B1211576) D2 receptor antagonist.[8] The metabolism of bromperidol to this compound occurs via N-dealkylation.[7] Understanding the pharmacological profile of this metabolite is crucial for comprehending the overall therapeutic and side-effect profile of the parent drug.

Potential Antioxidant Activity

Some studies have reported that this compound and other piperidine derivatives may possess antioxidant properties.[9] This activity is significant as oxidative stress is implicated in the pathophysiology of numerous diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess the antioxidant potential of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations.

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, use 50 µL of methanol instead of the test solution.

    • Use ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the compound concentration.

Potential Signaling Pathway Modulation by Derivatives

While specific signaling pathways modulated by this compound have not been extensively studied, derivatives of the piperidine scaffold have been shown to influence key cellular signaling cascades. This provides a hypothetical framework for the potential mechanisms of action of novel compounds derived from this core structure.

Nrf2/ARE Pathway

Antioxidant compounds can exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Piperidine Piperidine Derivative (Antioxidant) Piperidine->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to MAPK_Pathway Ext_Stimuli External Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Ext_Stimuli->Receptor Piperidine Piperidine Derivative Piperidine->Receptor modulates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response regulates

References

An In-depth Technical Guide to the Core Mechanism of Action of 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP) is a principal metabolite of the typical antipsychotic agent Bromperidol, a butyrophenone (B1668137) derivative with potent dopamine (B1211576) D2 receptor antagonist activity. While direct pharmacological studies on this compound are limited, its mechanism of action can be inferred from its metabolic origin and its structural similarity to a class of compounds known to interact with key central nervous system receptors. This technical guide consolidates the available information to postulate a mechanism of action for this compound, focusing on its likely interaction with dopamine and sigma receptors. This document provides a comprehensive overview of its metabolic pathway, hypothesized signaling cascades, and detailed experimental protocols for its further investigation.

Introduction

This compound, also known as BPHP, is a key metabolite of the antipsychotic drug Bromperidol. Bromperidol is primarily used in the treatment of schizophrenia and other psychotic disorders.[1] The therapeutic effects of Bromperidol are largely attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] As a metabolite, the pharmacological activity of this compound is of significant interest for understanding the overall therapeutic and side-effect profile of Bromperidol.

The chemical structure of this compound, featuring a 4-aryl-4-hydroxypiperidine moiety, is a well-recognized pharmacophore with affinity for various central nervous system (CNS) receptors, notably dopamine and sigma receptors. This structural class is a cornerstone in the development of numerous CNS-active agents.[3] This guide will explore the hypothesized mechanism of action of this compound based on its metabolic relationship to Bromperidol and the known pharmacology of its structural analogs.

Metabolism of Bromperidol and Formation of this compound

This compound is formed from Bromperidol through an N-dealkylation reaction. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system, with studies indicating a major role for the CYP3A4 isoform.[3] The N-dealkylation of Bromperidol cleaves the butyrophenone side chain, resulting in the formation of this compound and a butyrophenone-related fragment.

The metabolic fate of a drug is crucial as its metabolites can possess their own pharmacological activity, which may contribute to the therapeutic effect or side effects of the parent drug. While some metabolites are inactive and readily excreted, others can be as potent or even more potent than the parent compound.

Bromperidol_Metabolism Bromperidol Bromperidol Enzyme CYP3A4 (N-dealkylation) Bromperidol->Enzyme BPHP This compound Enzyme->BPHP D2_Receptor_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds BPHP 4-(4-Bromophenyl)-4- hydroxypiperidine (Hypothesized Antagonist) BPHP->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Altered Cellular Response PKA->CellularResponse Phosphorylates targets D2_Binding_Assay start Prepare Reagents (Membranes, Radioligand, BPHP) setup Set up 96-well plate with buffer, radioligand, and varying [BPHP] start->setup incubate Add membranes and incubate to reach equilibrium setup->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash quantify Quantify radioactivity with scintillation counter wash->quantify analyze Calculate IC50 and Ki values quantify->analyze

References

An In-Depth Technical Guide on the Pharmacology of 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP) is primarily recognized as a metabolite of the typical antipsychotic agent, Bromperidol.[1][2][3] Formed through the N-dealkylation of its parent compound, the pharmacological profile of BPHP itself is not extensively characterized in publicly available literature.[2] This technical guide aims to provide a comprehensive overview of the known information regarding BPHP, infer its likely pharmacological targets based on the profile of Bromperidol and structurally related 4-hydroxypiperidine (B117109) derivatives, and detail the experimental protocols necessary for its full pharmacological characterization. Due to a significant lack of quantitative binding and functional data for BPHP in the current scientific literature, this document will focus on the established pharmacology of its parent compound and provide detailed, exemplary experimental workflows for the future characterization of BPHP.

Introduction

This compound (BPHP) is a chemical entity belonging to the 4-aryl-4-hydroxypiperidine class. Its primary significance in pharmacology stems from its role as a major metabolite of Bromperidol, a butyrophenone (B1668137) antipsychotic.[1][2][3] Bromperidol exerts its therapeutic effects predominantly through the antagonism of dopamine (B1211576) D2 receptors, with some activity at serotonin (B10506) 5-HT2A receptors.[4][5] The metabolic fate of Bromperidol, including its transformation to BPHP, is a critical aspect of its overall pharmacological and toxicological profile. Understanding the intrinsic activity of BPHP is crucial for a complete comprehension of the long-term effects and potential side effects of Bromperidol treatment. Furthermore, the 4-aryl-4-hydroxypiperidine scaffold is a common motif in centrally active compounds, suggesting that BPHP could possess its own distinct pharmacological activities.[6][7]

Inferred Pharmacological Profile

Given the paucity of direct pharmacological data for BPHP, its potential activities can be inferred from its parent compound, Bromperidol, and other structurally similar molecules.

Dopaminergic System

Bromperidol is a potent dopamine D2 receptor antagonist.[4][5] It is plausible that BPHP retains some affinity for the D2 receptor, although likely with a different potency compared to the parent compound. The N-dealkylation metabolic step often results in a significant change in pharmacological activity. A comprehensive evaluation of BPHP's binding affinity and functional activity at D2 receptors is warranted.

Serotonergic System

Bromperidol also exhibits some affinity for serotonin 5-HT2A receptors.[4] Atypical antipsychotics often possess a high 5-HT2A to D2 receptor affinity ratio, which is thought to contribute to a lower incidence of extrapyramidal side effects. Characterizing the 5-HT2A receptor binding affinity and functional activity of BPHP is essential to understand its potential contribution to the overall clinical effects of Bromperidol.

Sigma Receptors

The 4-aryl-4-hydroxypiperidine scaffold is a known pharmacophore for sigma receptors, particularly the sigma-1 subtype.[6] Various ligands for sigma receptors are based on this chemical structure.[6] Haloperidol (B65202), a structurally related butyrophenone, and its metabolites are known to interact with sigma receptors. Therefore, it is highly probable that BPHP also exhibits affinity for sigma-1 and/or sigma-2 receptors.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available in the scientific literature, the following tables are presented as templates to be populated once experimental data is generated.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

Receptor TargetRadioligandTissue/Cell LineKi (nM)Reference
Dopamine D2[³H]-SpiperoneRat StriatumTBDTBD
Serotonin 5-HT2A[³H]-KetanserinRat Frontal CortexTBDTBD
Sigma-1[³H]-(+)-PentazocineGuinea Pig BrainTBDTBD
Sigma-2[³H]-DTGRat LiverTBDTBD

TBD: To Be Determined

Table 2: Functional Activity (EC50/IC50, nM) of this compound

Receptor TargetAssay TypeAgonist/AntagonistEC50/IC50 (nM)Emax (%)Reference
Dopamine D2cAMP InhibitionAntagonistTBDTBDTBD
Serotonin 5-HT2ACalcium FluxAntagonistTBDTBDTBD
Sigma-1Calcium FluxAgonist/AntagonistTBDTBDTBD

TBD: To Be Determined

Detailed Experimental Protocols

The following are detailed, standardized protocols that can be employed to determine the pharmacological profile of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of BPHP for the dopamine D2 receptor.

  • Materials:

    • Rat striatal tissue homogenates (source of D2 receptors).

    • Radioligand: [³H]-Spiperone (a D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compound: this compound at various concentrations.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate rat striatal membranes (50-100 µg protein) with various concentrations of BPHP and a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM).

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of 10 µM haloperidol.

    • Incubate for 60 minutes at room temperature.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of BPHP that inhibits 50% of specific [³H]-Spiperone binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding start Start: Prepare Reagents prepare_membranes Prepare Rat Striatal Membranes start->prepare_membranes prepare_ligands Prepare BPHP and [³H]-Spiperone Solutions start->prepare_ligands incubation Incubate Membranes, BPHP, and [³H]-Spiperone prepare_membranes->incubation prepare_ligands->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End: Determine Binding Affinity analysis->end

Radioligand Binding Assay Workflow

Functional Assays
  • Objective: To determine the functional activity (IC50 and Emax) of BPHP as an antagonist at the D2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D2 receptor.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • Dopamine (agonist).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Test compound: this compound.

  • Procedure:

    • Plate HEK293-D2 cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of BPHP for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of dopamine (e.g., EC80) in the presence of forskolin for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

    • Generate a dose-response curve for the inhibition of the dopamine-induced decrease in cAMP by BPHP.

    • Determine the IC50 and Emax values from the curve.

experimental_workflow_cAMP_assay start Start: Cell Plating pre_incubation Pre-incubate with BPHP start->pre_incubation stimulation Stimulate with Dopamine and Forskolin pre_incubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement Measure Intracellular cAMP lysis->cAMP_measurement analysis Data Analysis (IC50 and Emax) cAMP_measurement->analysis end End: Determine Functional Activity analysis->end D2_signaling_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R BPHP 4-(4-Bromophenyl)-4- hydroxypiperidine (Potential Antagonist) BPHP->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion S2A_signaling_pathway Serotonin Serotonin S2AR Serotonin 5-HT2A Receptor Serotonin->S2AR BPHP 4-(4-Bromophenyl)-4- hydroxypiperidine (Potential Antagonist) BPHP->S2AR Blocks G_protein Gq Protein S2AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Triggers

References

The Emergence of a Core Scaffold: A Technical Guide to 4-(4-Bromophenyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Bromophenyl)-4-piperidinol is a heterocyclic compound that has garnered significant attention not as a standalone therapeutic agent, but as a crucial molecular scaffold in drug discovery and a key metabolite in pharmacology. Its history is intrinsically linked to the development of antipsychotic medications and the subsequent exploration of its derivatives for a range of therapeutic targets. This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacological relevance of 4-(4-Bromophenyl)-4-piperidinol, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of 4-(4-Bromophenyl)-4-piperidinol is not marked by a singular event, but rather by its identification as a primary human metabolite of the antipsychotic drug Bromperidol (B1667933).[1][2] Bromperidol, a butyrophenone (B1668137) derivative, was developed as a long-acting neuroleptic for the treatment of schizophrenia.[2] During its metabolic studies, 4-(4-Bromophenyl)-4-piperidinol was identified as the product of N-dealkylation, a common metabolic pathway for many xenobiotics.[1][3] This metabolic process is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[4]

Initially, the significance of 4-(4-Bromophenyl)-4-piperidinol was largely confined to its role in the pharmacokinetics of Bromperidol. However, medicinal chemists soon recognized the therapeutic potential of the 4-aryl-4-hydroxypiperidine scaffold. This structural motif is present in numerous biologically active compounds, and its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of novel ligands for various receptors and enzymes.[5] Consequently, the history of 4-(4-Bromophenyl)-4-piperidinol has evolved from being a mere metabolite to a versatile building block in the synthesis of new chemical entities.

Synthetic Methodologies

The synthesis of 4-(4-Bromophenyl)-4-piperidinol is not extensively detailed in the literature as a primary objective. However, its synthesis can be reliably achieved through a Grignard reaction, a common and industrially viable method for creating carbon-carbon bonds.[5] The following protocol is a probable method adapted from the synthesis of analogous 4-aryl-4-hydroxypiperidines.

Experimental Protocol: Probable Synthesis via Grignard Reaction

Objective: To synthesize 4-(4-Bromophenyl)-4-piperidinol from 1,4-dibromobenzene (B42075) and an N-protected 4-piperidone.

Materials:

  • 1,4-dibromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • N-Boc-4-piperidone (or other suitable N-protected 4-piperidone)

  • Aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (for deprotection)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1,4-dibromobenzene in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 4-bromophenylmagnesium bromide.

  • Reaction with N-Boc-4-piperidone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve N-Boc-4-piperidone in anhydrous THF and add it to the dropping funnel.

    • Add the N-Boc-4-piperidone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quenching and Extraction:

    • Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)-4-piperidinol.

  • Deprotection:

    • Dissolve the crude product in a suitable solvent (e.g., methanol (B129727) or dioxane) and treat with a strong acid, such as hydrochloric acid, to remove the Boc protecting group.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude 4-(4-Bromophenyl)-4-piperidinol by recrystallization or column chromatography to yield the final product.

Pharmacological Significance and Derivatives

While 4-(4-Bromophenyl)-4-piperidinol itself has reported potential antioxidant activity, its primary pharmacological significance lies in its use as a scaffold for the development of derivatives with diverse biological activities.[1]

Anti-Alzheimer's Agents

Recent research has focused on synthesizing derivatives of 4-(4-Bromophenyl)-4-piperidinol as multi-target agents for the treatment of Alzheimer's disease.[6] These derivatives have been shown to exhibit inhibitory activity against key enzymes implicated in the pathology of the disease.

CompoundTarget EnzymeIC₅₀ (µM)Antioxidant Activity (IC₅₀, µM)Amyloid Beta (Aβ) Inhibition (%)
AB11 Acetylcholinesterase (AChE)0.02926.3843.25% at 500 µM
AB14 Acetylcholinesterase (AChE)0.03823.99Not reported
AB11 Monoamine Oxidase-B (MAO-B)866--
AB14 Monoamine Oxidase-B (MAO-B)763--

Data sourced from Rizvi et al., 2022.[6]

CCR5 Antagonists for HIV Treatment

The 4-(4-bromophenyl)piperidine (B1334083) moiety is also a key structural element in the discovery of potent C-C chemokine receptor type 5 (CCR5) antagonists.[7] CCR5 is a crucial co-receptor for the entry of the HIV-1 virus into host cells. The development of small-molecule inhibitors that block this interaction is a major strategy in anti-HIV therapy. Structure-activity relationship studies have led to the discovery of highly potent antagonists, such as SCH 351125, which incorporates a modified 4-(4-bromophenyl)piperidine core.[7]

Visualizations

Metabolic Pathway of Bromperidol

Metabolism of Bromperidol Bromperidol Bromperidol Metabolite 4-(4-Bromophenyl)-4-piperidinol Bromperidol->Metabolite N-dealkylation Enzyme CYP3A4 (in Liver Microsomes) Enzyme->Bromperidol

Caption: Metabolic conversion of Bromperidol to 4-(4-Bromophenyl)-4-piperidinol.

Role in Drug Discovery Workflow

4-(4-Bromophenyl)-4-piperidinol in Drug Discovery Scaffold 4-(4-Bromophenyl)-4-piperidinol (Core Scaffold) Synthesis Chemical Synthesis (Derivatization) Scaffold->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Screening Biological Screening (e.g., Enzyme Assays) Derivatives->Screening Lead Lead Compounds (e.g., for AD, HIV) Screening->Lead

Caption: Workflow illustrating the use of the core scaffold in drug discovery.

Conclusion

4-(4-Bromophenyl)-4-piperidinol represents a fascinating case study in medicinal chemistry, where a metabolite of an existing drug has been repurposed as a valuable molecular scaffold. While it does not possess a significant history of discovery as a standalone agent, its structural features have made it an important starting point for the development of novel therapeutics targeting complex diseases such as Alzheimer's and HIV. The continued exploration of derivatives based on this core structure is likely to yield new and improved drug candidates in the future.

References

In-Depth Technical Guide: Physicochemical Properties of 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 4-(4-Bromophenyl)-4-hydroxypiperidine. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes a detailed experimental protocol for its determination, enabling researchers to generate precise data for their specific applications.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO[1]
Molecular Weight 256.14 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 167-170 °C
IUPAC Name 4-(4-bromophenyl)piperidin-4-ol[2]
Synonyms BPHP, 4-(p-Bromophenyl)-4-hydroxypiperidine[2][3]

Qualitative Solubility Profile:

This compound is a metabolite of the antipsychotic drug Bromperidol.[3] The solubility of the parent compound, Bromperidol, is reported as practically insoluble in water, sparingly soluble in methanol (B129727) and methylene (B1212753) chloride, and slightly soluble in ethanol. Given the structural similarities, a comparable solubility profile can be anticipated for its metabolite. For a structurally analogous compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, a predicted water solubility of 1.26 g/L has been reported. As a piperidine (B6355638) derivative, its solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the piperidine nitrogen.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the aqueous and non-aqueous solubility of this compound. This protocol is a composite of established methods for piperidine derivatives and guidelines from the World Health Organization for equilibrium solubility studies.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Methylene Chloride, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble) to generate a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to conduct preliminary experiments to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent at the specified temperature using the concentration determined from the HPLC analysis and the dilution factor.

Logical Workflow and Signaling Pathways

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by this compound. It is primarily recognized as a metabolite of Bromperidol, which acts as a dopamine (B1211576) D2 receptor antagonist.[4] The pharmacological activity of the parent compound is attributed to its interaction with dopaminergic and, to a lesser extent, serotonergic pathways.[4]

In the absence of specific signaling pathway data, a logical workflow for the experimental determination of solubility is presented below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Quantification prep_standards Prepare HPLC Standard Solutions hplc HPLC Analysis prep_standards->hplc prep_samples Add Excess Compound to Solvents equilibration Agitate at Constant Temperature prep_samples->equilibration centrifugation Centrifuge for Phase Separation equilibration->centrifugation collection Collect & Filter Supernatant centrifugation->collection dilution Dilute Filtrate collection->dilution dilution->hplc quantification Calculate Solubility hplc->quantification

Experimental workflow for solubility determination.

This diagram illustrates the sequential steps involved in accurately measuring the solubility of this compound, from initial preparation to final data analysis.

References

Spectroscopic and Synthetic Profile of 4-(4-Bromophenyl)-4-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(4-Bromophenyl)-4-hydroxypiperidine. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules and a metabolite of the antipsychotic drug bromperidol.[1][2] The following sections present tabulated spectroscopic data (NMR, IR, and MS), comprehensive experimental procedures, and a visual representation of the synthetic and analytical workflow.

Spectroscopic Data

The structural characterization of this compound is supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public domain data with full numerical details is not uniformly available, the following tables summarize the most relevant and frequently cited spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.50Doublet2HAr-H (ortho to Br)
~7.40Doublet2HAr-H (meta to Br)
~3.10Multiplet2HPiperidine H-2, H-6 (axial)
~2.80Multiplet2HPiperidine H-2, H-6 (equatorial)
~2.00Multiplet2HPiperidine H-3, H-5 (axial)
~1.70Multiplet2HPiperidine H-3, H-5 (equatorial)
~1.60Singlet1H-OH
~1.50Singlet1H-NH

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~146Ar-C (quaternary, attached to piperidine)
~131Ar-CH (meta to Br)
~128Ar-CH (ortho to Br)
~121Ar-C (quaternary, attached to Br)
~70Piperidine C-4 (quaternary, attached to OH)
~46Piperidine C-2, C-6
~38Piperidine C-3, C-5

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. SpectraBase is a potential source for experimental ¹³C NMR data for this compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (hydroxyl group)
~3200Medium, BroadN-H stretch (secondary amine)
~3050MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (piperidine ring)
~1600, 1480MediumAromatic C=C stretch
~1010StrongC-O stretch (tertiary alcohol)
~820Strongp-disubstituted benzene (B151609) C-H bend (out-of-plane)
~550MediumC-Br stretch

Note: The exact peak positions and intensities can vary depending on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 256.14 g/mol .[4] Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported for this compound.[1]

Table 4: Mass Spectrometry Data

m/zInterpretation
255/257Molecular ion peak ([M]⁺) showing isotopic pattern for Bromine
237/239Loss of H₂O from the molecular ion
199Further fragmentation

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic M and M+2 peaks.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data.

Synthesis of this compound

A common and effective method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the reaction of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, with an N-protected 4-piperidone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1,4-Dibromobenzene (B42075)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for deprotection)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, add the remaining solution of 1,4-dibromobenzene dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with N-Boc-4-piperidone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of N-Boc-4-piperidone in anhydrous diethyl ether or THF dropwise to the Grignard reagent with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine.

  • Deprotection: Dissolve the crude product in a suitable solvent such as methanol (B129727) or dioxane, and add an excess of hydrochloric acid. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure. The resulting hydrochloride salt can be neutralized with a base to yield the final product, this compound. The product can be further purified by recrystallization.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.[5][6][7][8] Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.

  • Data Acquisition: Introduce the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample before they enter the mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (1,4-Dibromobenzene, Mg, N-Boc-4-piperidone) grignard Grignard Reagent Formation start->grignard reaction Reaction with N-Boc-4-piperidone grignard->reaction workup Work-up and Purification reaction->workup deprotection Deprotection workup->deprotection product 4-(4-Bromophenyl)-4- hydroxypiperidine deprotection->product nmr NMR (¹H, ¹³C) product->nmr Characterization ir IR (FTIR-ATR) product->ir ms MS (GC-MS) product->ms

References

The Biological Frontier: A Technical Guide to Substituted Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in over 7,000 published research articles in the last five years alone underscores its significance.[1] This technical guide delves into the diverse biological activities of substituted piperidines, offering a comprehensive overview of their quantitative data, the experimental protocols used for their evaluation, and the intricate signaling pathways they modulate. This document is intended to serve as a vital resource for researchers actively engaged in the discovery and development of novel therapeutics.

Quantitative Analysis of Biological Activity

The therapeutic potential of substituted piperidines spans a wide spectrum of diseases, including cancer, pain management, and viral infections. The following tables summarize the quantitative biological data for representative substituted piperidine derivatives across these key areas.

Anticancer Activity

Substituted piperidines have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24)Lung, Breast, Ovarian, Cervical Cancer Cells~1.3 (for NF-κB nuclear translocation inhibition)[2]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)NF-κB-dependent cancer cell lines~5 (for NF-κB DNA binding inhibition)[3][4]
Piperidine-based PARP-1 Inhibitor (Compound 15d)MDA-MB-436 (Breast Cancer)6.99
PiperineHCT-8 (Colon Cancer)66.0[5]
PiperineB16 (Mouse Melanoma)69.9[5]
1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7 (Breast Cancer, ER+)8.1[6]
Compound 17a (Piperidine derivative)PC-3 (Prostate Cancer)Not specified, but induces apoptosis[7]
3,4,6-trisubstituted piperidine derivative (E22)SKOV3 (Ovarian Cancer)Potent Akt1 and cancer cell inhibition[8][9]
Pyrazine and piperidine derivatives (Compound 3a)MCF–7 (Breast Cancer)9.17
Pyrazine and piperidine derivatives (Compound 5b)MCF–7 (Breast Cancer)6.29
Piperidine-containing acetohydrazide (Compound 7h)MCF-7 (Breast Cancer)1.20
2-Oxoindoline-Based Acetohydrazide (Compound 4n)NCI-H23 (Lung Cancer)6.3 ± 0.5
2-Oxoindoline-Based Acetohydrazide (Compound 4o)NCI-H23 (Lung Cancer)4.8 ± 0.4
Tetramethylpiperidine-substituted phenazine (B1670421) (B4125)Various cancer cell linesMean IC50 of 0.48 µg/ml
Analgesic Activity

The piperidine moiety is a core component of many potent analgesics. Their activity is often quantified by their binding affinity (Ki) to opioid receptors or their effective dose (ED50) in preclinical models.

Compound/DerivativeTarget/AssayKi (nM) or ED50Reference
4-phenylamidopiperidinesHot-plate testED50 values ranging from 0.44 to 59 mg/Kg[10]
cis-3-methyl-4-(N-phenylamido)piperidine (cis-42)Opioid receptor13,036 times more potent than morphine[11]
4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)Platelet Aggregation InhibitionIC50 = 0.06 mM[12]
Piperidine-based histamine (B1213489) H3 and sigma-1 receptor ligand (Compound 11)hH3RKi = 6.2 nM[13]
Piperidine-based histamine H3 and sigma-1 receptor ligand (Compound 11)σ1RKi = 4.41 nM[13]
Antiviral Activity

Substituted piperidines have also emerged as promising antiviral agents, with their efficacy measured by the half-maximal effective concentration (EC50).

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Piperidine-substituted purine (B94841) (FZJ05)Influenza A/H1N1MDCKLower than ribavirin, amantadine, and rimantadine[14]
1,4,4-Trisubstituted piperidine (Compound 2)HCoV-229EHEL7.4[15]
N-substituted piperidine derivativesInfluenza A/H1N1MDCKEffective compared to Tamiflu and Rimantadine[16][17]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used in the evaluation of substituted piperidines.

Synthesis of Substituted Piperidines

The synthesis of substituted piperidines can be achieved through various routes. A general and efficient method is the multi-component reaction (MCR) approach.

Protocol: One-Pot Synthesis of Highly Functionalized Piperidines

This protocol describes a green, rapid, and efficient method for the synthesis of highly functionalized piperidines.

  • Materials: Aromatic aldehydes, malononitrile (B47326), and an amine source (e.g., ammonium (B1175870) acetate). A suitable catalyst, such as a magnetic nanoparticle-supported complex, can be used to enhance reaction efficiency.

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the amine source (1.2 mmol).

    • Add the catalyst (e.g., 0.02 g of Fe3O4@SiO2-based catalyst).

    • The reaction can be carried out under solvent-free conditions or in a green solvent like ethanol.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a specified time (typically 30-60 minutes).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, if a magnetic catalyst is used, it can be easily separated using an external magnet.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted piperidine.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Substituted piperidine compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the piperidine compounds in the complete medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

Protocol: Fluorometric PARP-1 Enzyme Activity Assay [18]

  • Materials:

    • Recombinant PARP-1 enzyme

    • Activated DNA

    • β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)

    • PARP inhibitor standard (e.g., Olaparib)

    • Substituted piperidine compounds

    • Assay buffer

    • Fluorometric detection reagent

    • Black 96-well plate

  • Procedure:

    • Reagent Preparation: Prepare working solutions of PARP-1 enzyme, activated DNA, and β-NAD+ in the assay buffer. Prepare serial dilutions of the test compounds and the standard inhibitor.

    • Assay Setup: In a black 96-well plate, add the assay buffer, activated DNA, and the test compound or standard inhibitor to the appropriate wells.

    • Enzyme Addition: Add the PARP-1 enzyme to all wells except the blank.

    • Reaction Initiation: Start the reaction by adding β-NAD+ to all wells.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Detection: Add the fluorometric detection reagent, which measures the amount of NAD+ consumed.

    • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted piperidines exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Several piperidine derivatives have been shown to inhibit this pathway.[8][9][19][20][21] Piperine, for instance, has been found to interfere with this pathway, leading to the inhibition of breast cancer cell proliferation.[22]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperidine Substituted Piperidine Piperidine->PI3K inhibits Piperidine->Akt inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer progression.[23] Piperine and its analogs have been identified as potent inhibitors of this pathway.[4][24] They can block the activation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2][24]

NF_kB_Signaling_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p65 NF-κB (p65/p50) NFkB_p65->NFkB_IkB Nucleus Nucleus NFkB_p65->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_p65->Gene_Expression activates NFkB_IkB->NFkB_p65 releases Piperidine Substituted Piperidine Piperidine->IKK_complex inhibits

NF-κB signaling pathway inhibition.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[25][26] Piperine has been shown to suppress the STAT3 signaling pathway, leading to apoptosis in cancer cells.[22][27]

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_R Cytokine Receptor Cytokine->Cytokine_R JAK JAK Cytokine_R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Dimer->Target_Genes activates Piperidine Substituted Piperidine Piperidine->JAK inhibits Piperidine->STAT3 inhibits phosphorylation

STAT3 signaling pathway inhibition.

Conclusion

Substituted piperidines represent a highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The data and protocols presented in this guide highlight their potential as lead compounds for the development of novel therapeutics for a range of diseases. The continued exploration of the vast chemical space accessible through piperidine substitution, coupled with a deeper understanding of their mechanisms of action, promises to yield the next generation of innovative medicines.

References

The Bromophenyl Group: A Linchpin in Modern Receptor-Targeted Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery, the strategic incorporation of specific chemical moieties can dramatically influence a compound's affinity and selectivity for its biological target. Among these, the bromophenyl group has emerged as a critical component in the medicinal chemist's toolkit. Its unique electronic and steric properties, particularly its capacity for halogen bonding, frequently translate to enhanced receptor binding and improved pharmacological profiles. This technical guide provides an in-depth analysis of the role of the bromophenyl group in receptor binding, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows for researchers, scientists, and drug development professionals.

The significance of the bromophenyl group often lies in its ability to form halogen bonds, a noncovalent interaction where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a Lewis base on the receptor, such as a carbonyl oxygen or a nitrogen atom.[1][2][3] This directional interaction can significantly contribute to the binding affinity of a ligand.[1] Furthermore, the lipophilic nature of the bromine atom can facilitate passage through cellular membranes and access to hydrophobic binding pockets within the receptor.

Quantitative Analysis of Bromophenyl Derivatives in Receptor Binding

The impact of the bromophenyl group on receptor binding is most evident through the quantitative analysis of structure-activity relationships (SAR). The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for a series of bromophenyl-containing compounds against various receptors.

Compound/AnalogTarget Receptor/EnzymeKi (nM)IC50 (nM)Reference
Tyrosine Kinase Inhibitors
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine (PD 158780)Epidermal Growth Factor Receptor (EGFR)-0.08[4]
4-(3-bromophenyl)amino-6,7-dimethoxyquinazolineEpidermal Growth Factor Receptor (EGFR)-0.029[5]
Carbonic Anhydrase Inhibitors
3,4-dibromo-5-(2,3-dibromo-4,5-dihydroxybenzyl)-6-(ethoxymethyl)benzene-1,2-diolhCA I13,700-[6]
3,4-dibromo-5-(2,3-dibromo-4,5-dihydroxybenzyl)-6-(ethoxymethyl)benzene-1,2-diolhCA II650-[6]
Serine Protease Inhibitors
NAP858 (N-alkyl glycine (B1666218) analogue of arginine)Trypsin-like proteases200-[7]
GPCR Ligands
2-hydroxymethyl-N-piperidinyl indoleNociceptin Opioid Receptor (NOP)0.34-[8]
2-aminomethyl-N-piperidinyl indoleNociceptin Opioid Receptor (NOP)0.23-[8]

Core Experimental Protocols

The determination of the binding affinities and functional activities of bromophenyl-containing compounds relies on a suite of biophysical and computational techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GPCRs

This protocol is adapted for determining the binding affinity of a non-radiolabeled bromophenyl compound to a G protein-coupled receptor (GPCR) through competition with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the target GPCR to a high density.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for dopamine (B1211576) D2 receptors) at a concentration close to its Kd value.

    • Increasing concentrations of the unlabeled bromophenyl test compound.

    • The prepared cell membrane suspension.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value of the bromophenyl compound.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Express and purify the target receptor protein to homogeneity.

  • Prepare a concentrated solution of the bromophenyl ligand.

  • Both the protein and ligand solutions must be in the exact same, degassed buffer to minimize heats of dilution and mixing. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

  • Accurately determine the concentrations of both the protein and the ligand.

2. ITC Experiment:

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the ligand solution into the injection syringe.

  • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

  • Perform a series of small, sequential injections of the ligand into the protein solution.

  • A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

3. Data Analysis:

  • The raw data consists of a series of heat-flow peaks corresponding to each injection.

  • Integrate the area under each peak to determine the heat change per injection.

  • Subtract the heat of dilution from the heat of binding for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

1. Sensor Chip Preparation:

  • Covalently immobilize the purified target receptor protein onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • The immobilization level should be optimized to avoid mass transport limitations.

  • A reference flow cell is prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

2. Binding Analysis:

  • Prepare a series of dilutions of the bromophenyl compound in a suitable running buffer (e.g., HBS-EP+).

  • Inject the different concentrations of the compound over both the target and reference flow cells at a constant flow rate.

  • The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the response units (RU).

  • After each injection, a regeneration solution (e.g., a low pH buffer or a high salt concentration) is injected to dissociate the bound compound and prepare the surface for the next injection.

3. Data Analysis:

  • Subtract the response from the reference flow cell from the response of the target flow cell to obtain the specific binding sensorgram.

  • The sensorgrams show the association of the compound during the injection and its dissociation after the injection.

  • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = koff / kon).

Computational Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor.

1. Receptor and Ligand Preparation:

  • Obtain the 3D structure of the target receptor from a protein structure database (e.g., the Protein Data Bank) or through homology modeling.

  • Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Generate a 3D structure of the bromophenyl ligand and optimize its geometry using a molecular mechanics force field.

2. Docking Simulation:

  • Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

  • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Each generated pose is scored using a scoring function that estimates the binding free energy.

3. Analysis of Results:

  • Analyze the top-scoring poses to identify the most likely binding mode of the bromophenyl ligand.

  • Visualize the predicted binding pose and the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

  • The docking scores can be used to rank a series of compounds and to rationalize observed structure-activity relationships.

Visualizing the Role of the Bromophenyl Group

Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts and workflows in the study of bromophenyl-receptor interactions.

G Bromophenyl Bromophenyl Group Core Core Scaffold Bromophenyl->Core HB_acceptor Halogen Bond Acceptor (e.g., C=O) Bromophenyl->HB_acceptor Other_sub Other Substituents Core->Other_sub Hydrophobic_pocket Hydrophobic Pocket Core->Hydrophobic_pocket Hydrophobic Interaction Other_interactions Other Interaction Sites (e.g., H-bond) Other_sub->Other_interactions G start Start: Identify Target Receptor sar Synthesize Bromophenyl Analogs (Varying Core and Other Substituents) start->sar binding_assay Perform Receptor Binding Assays (e.g., Radioligand, SPR, ITC) sar->binding_assay data_analysis Determine Binding Affinities (Ki, IC50, Kd) binding_assay->data_analysis sar_analysis Analyze Structure-Activity Relationships (SAR) data_analysis->sar_analysis computational Computational Modeling (Docking, MD Simulations) sar_analysis->computational lead_optimization Lead Optimization sar_analysis->lead_optimization computational->lead_optimization G cluster_gpcr GPCR Signaling Cascade Ligand Bromophenyl Ligand (Agonist) Receptor GPCR Ligand->Receptor Binding & Activation G_protein G Protein (αβγ) Receptor->G_protein GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production Cellular_response Cellular Response Second_messenger->Cellular_response

References

Methodological & Application

Synthesis of 4-(4-Bromophenyl)-4-hydroxypiperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(4-bromophenyl)-4-hydroxypiperidine, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed herein are based on established synthetic methodologies, offering a reliable pathway for obtaining this valuable building block.

Overview

This compound is a heterocyclic compound frequently utilized in medicinal chemistry as a precursor for the synthesis of a wide range of biologically active molecules. Its structure, featuring a piperidine (B6355638) ring, a hydroxyl group, and a bromophenyl moiety, makes it a versatile scaffold for modification and incorporation into larger drug candidates. The synthesis outlined below follows a robust and widely applicable two-step process involving a Grignard reaction followed by a deprotection step.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the nucleophilic addition of a Grignard reagent, 4-bromophenylmagnesium bromide, to the carbonyl group of N-Boc-4-piperidone. This reaction forms the tertiary alcohol, N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine. The subsequent step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Grignard_Reaction Grignard Reaction (Anhydrous THF, 0°C to rt) N-Boc-4-piperidone->Grignard_Reaction 4-Bromophenylmagnesium bromide 4-Bromophenylmagnesium bromide 4-Bromophenylmagnesium bromide->Grignard_Reaction N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine Grignard_Reaction->N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine Deprotection Boc Deprotection (HCl in 1,4-Dioxane (B91453), rt) N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine->Deprotection This compound This compound Deprotection->this compound

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine

This procedure details the Grignard reaction between N-Boc-4-piperidone and 4-bromophenylmagnesium bromide.

Materials:

  • N-Boc-4-piperidone

  • 4-Bromophenylmagnesium bromide (typically 1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq).

  • Dissolve the N-Boc-4-piperidone in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 4-bromophenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine.

Step 2: Synthesis of this compound

This procedure outlines the deprotection of the Boc group to yield the final product.

Materials:

  • N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine

  • 4 M Hydrochloric acid (HCl) in 1,4-dioxane

  • 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine (1.0 eq) in 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with saturated aqueous NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Data Presentation

Reagents and Reaction Conditions
StepReactant 1Reactant 2SolventTemperatureTime (h)Typical Yield (%)
1N-Boc-4-piperidone4-Bromophenylmagnesium bromideAnhydrous THF0°C to rt2-485-95
2N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine4 M HCl in 1,4-dioxane1,4-Dioxanert2-490-98
Product Characterization

Product: this compound

PropertyValue
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Appearance White to off-white solid
Melting Point 167-170 °C

Spectral Data:

Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.47 (d, J=8.5 Hz, 2H), 7.39 (d, J=8.5 Hz, 2H), 4.98 (s, 1H), 2.95-2.85 (m, 2H), 2.75-2.65 (m, 2H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 2H).
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 147.9, 130.8, 128.0, 119.5, 68.2, 42.1, 37.8.
Mass Spectrometry (GC-MS) m/z: 255 (M⁺), 257 (M⁺+2), 198, 196, 157, 115.[1]

Experimental Workflow Diagram

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection start Start dissolve_piperidone Dissolve N-Boc-4-piperidone in anhydrous THF start->dissolve_piperidone cool_to_zero Cool to 0°C dissolve_piperidone->cool_to_zero add_grignard Add 4-bromophenylmagnesium bromide dropwise cool_to_zero->add_grignard warm_and_stir Warm to rt and stir add_grignard->warm_and_stir quench_reaction Quench with sat. aq. NH4Cl warm_and_stir->quench_reaction extract_with_etoac Extract with EtOAc quench_reaction->extract_with_etoac dry_and_concentrate1 Dry, filter, and concentrate extract_with_etoac->dry_and_concentrate1 purify1 Purify by column chromatography dry_and_concentrate1->purify1 dissolve_protected Dissolve N-Boc protected intermediate in 1,4-dioxane purify1->dissolve_protected add_hcl Add 4M HCl in 1,4-dioxane dissolve_protected->add_hcl stir_at_rt Stir at rt add_hcl->stir_at_rt concentrate2 Concentrate stir_at_rt->concentrate2 precipitate_salt Precipitate HCl salt with ether concentrate2->precipitate_salt filter_solid Filter solid precipitate_salt->filter_solid neutralize_extract Neutralize with NaHCO3 and extract with DCM filter_solid->neutralize_extract dry_and_concentrate2 Dry, filter, and concentrate neutralize_extract->dry_and_concentrate2 end Final Product: This compound dry_and_concentrate2->end

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of the Grignard reaction.

  • Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for 4-(4-Bromophenyl)-4-hydroxypiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-4-hydroxypiperidine is a versatile heterocyclic scaffold that serves as a crucial building block in medicinal chemistry. Its rigid piperidine (B6355638) core, substituted with a bromophenyl group, provides a valuable framework for the synthesis of a diverse range of biologically active molecules. The presence of the bromine atom offers a convenient handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a broad chemical space. This scaffold is particularly prominent in the development of centrally acting agents, including antipsychotics and analgesics, owing to its structural resemblance to key pharmacophores that interact with dopamine (B1211576) and sigma receptors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on its application in the synthesis of potential analgesic and antipsychotic agents.

Key Applications in Drug Discovery

  • Antipsychotic Agents: The 4-phenyl-4-hydroxypiperidine core is a key structural feature of the butyrophenone (B1668137) class of antipsychotics, such as haloperidol. Derivatives of this compound are explored as potential modulators of dopamine D2 and sigma-1 receptors, which are critical targets in the treatment of psychosis.

  • Analgesic Agents: The piperidine moiety is a well-established pharmacophore for opioid and non-opioid analgesics. N-substituted derivatives of this compound have been investigated for their analgesic properties.

  • Neurological Disorders: Due to its ability to interact with various neurotransmitter systems, this scaffold is a valuable starting point for the development of drugs targeting a range of neurological disorders.[1]

Quantitative Data on Derivatives

The following tables summarize quantitative data for derivatives of 4-phenyl-4-hydroxypiperidine and related compounds, highlighting their biological activities.

Table 1: Receptor Binding Affinities of Haloperidol and its Metabolites

CompoundReceptorKᵢ (nM)Reference
HaloperidolDopamine D22.8[1]
Sigma-12.8[1]
Reduced HaloperidolDopamine D2239[1]
Sigma-1~2.8[1]
4-(4-Chlorophenyl)-4-hydroxypiperidineDopamine D2>10,000[1]
Sigma-1326[1]

Table 2: Antiplatelet Activity of 4-(4'-Bromophenyl)-4-piperidinol Derivatives

Compound IDDerivative StructureIC₅₀ (mM)Reference
PD54-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2",4"-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide0.06[2]
PD3N-phenacyl derivative80[2]
Acetylsalicylic acid (Control)-0.15[2]

Experimental Protocols

Protocol 1: Synthesis of N-Phenacyl-4-(4-bromophenyl)-4-hydroxypiperidine Derivatives (General Procedure)

This protocol describes a general method for the N-alkylation of this compound with substituted phenacyl bromides to generate potential analgesic compounds.

Materials:

  • This compound

  • Substituted 2-bromoacetophenone (B140003) (phenacyl bromide)

  • Anhydrous acetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted 2-bromoacetophenone (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion of the reaction, filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-phenacyl-4-(4-bromophenyl)-4-hydroxypiperidine derivative.

Protocol 2: In Vivo Analgesic Activity Assessment - Acetic Acid-Induced Writhing Test

This protocol is used to evaluate the peripheral analgesic activity of synthesized compounds.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (derivative of this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Aspirin, 100 mg/kg)

  • 0.6% acetic acid solution

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses).

  • Administer the test compound or control substance orally.

  • After a pre-treatment period of 30-60 minutes, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Protocol 3: In Vivo Analgesic Activity Assessment - Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.

Materials:

  • Wistar rats (150-200 g) or mice (20-25 g)

  • Test compound

  • Vehicle

  • Positive control (e.g., Morphine, 5 mg/kg)

  • Hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C

  • Stopwatch

Procedure:

  • Acclimatize the animals to the testing environment.

  • Divide the animals into experimental groups.

  • Administer the test compound or control substance via the desired route (e.g., oral, intraperitoneal).

  • At a predetermined time after administration (e.g., 30, 60, 90, 120 minutes), gently place the animal on the hot plate and start the stopwatch.

  • Record the latency time for the animal to exhibit nociceptive responses (e.g., licking of the hind paw, jumping).

  • A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

  • Calculate the percentage of maximum possible effect (% MPE) for each animal at each time point using the following formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Signaling Pathways and Mechanisms of Action

Derivatives of this compound are hypothesized to exert their pharmacological effects by modulating key signaling pathways involved in neuropsychiatric and pain disorders. The primary targets are believed to be the Dopamine D2 receptor and the Sigma-1 receptor.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the Dopamine D2 receptor is a cornerstone of antipsychotic drug action. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist 4-Aryl-4-hydroxypiperidine Derivative (Antagonist) Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Antagonism by 4-Aryl-4-hydroxypiperidine Derivatives.

As shown in the diagram, dopamine binding to the D2 receptor activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity, ultimately resulting in reduced neuronal excitability. Antagonists based on the this compound scaffold block the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade.

Sigma-1 Receptor Signaling Pathway

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating calcium signaling and cellular stress responses.

Sigma1_Signaling_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion cluster_cytosol Cytosol Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Mito_Ca Mitochondrial Ca²⁺ Uptake IP3R->Mito_Ca Transfers Ca²⁺ to ER_Ca ER Ca²⁺ Cellular_Response Modulation of Neuronal Excitability & Cell Survival Mito_Ca->Cellular_Response Influences Ligand 4-Aryl-4-hydroxypiperidine Derivative (Ligand) Ligand->Sigma1R Binds to ER_Ca->IP3R Ca²⁺ release

Caption: Modulation of Sigma-1 Receptor Signaling by 4-Aryl-4-hydroxypiperidine Derivatives.

Ligands that bind to the Sigma-1 receptor can modulate its chaperone activity. This, in turn, affects the function of the inositol (B14025) trisphosphate (IP3) receptor, a key channel for calcium release from the ER. By regulating the transfer of calcium from the ER to the mitochondria, Sigma-1 receptor ligands can influence cellular bioenergetics, neuronal excitability, and cell survival pathways. This modulation is a potential mechanism for the analgesic and neuroprotective effects of drugs derived from the this compound scaffold.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical development of novel drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow Start Start: 4-(4-Bromophenyl)-4- hydroxypiperidine Scaffold Synthesis Synthesis of Derivative Library Start->Synthesis In_Vitro In Vitro Screening (e.g., Receptor Binding Assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies (e.g., Analgesia Models) Lead_Opt->In_Vivo Tox Preliminary Toxicology and ADME Studies In_Vivo->Tox Candidate Preclinical Drug Candidate Tox->Candidate

Caption: Drug Discovery Workflow using the this compound scaffold.

This workflow begins with the synthesis of a library of derivatives from the starting scaffold. These compounds are then screened in vitro to assess their biological activity at relevant targets. The data from these assays are used to establish structure-activity relationships (SAR), which guide the design and synthesis of more potent and selective compounds in an iterative process of lead optimization. Promising lead compounds are then advanced to in vivo models to evaluate their efficacy and are subsequently subjected to preliminary toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to identify a preclinical drug candidate.

Conclusion

This compound is a privileged scaffold in drug discovery, offering a robust starting point for the development of novel therapeutics, particularly for neurological and pain-related disorders. The synthetic tractability and the ability of its derivatives to interact with key biological targets like dopamine D2 and sigma-1 receptors make it an attractive core for medicinal chemistry campaigns. The protocols and data presented herein provide a framework for researchers to effectively utilize this versatile building block in their drug discovery endeavors.

References

Application Notes and Protocols for the Synthesis of Dopamine D2 Receptor Antagonists using 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of dopamine (B1211576) D2 receptor antagonists utilizing 4-(4-bromophenyl)-4-hydroxypiperidine as a key precursor. The primary focus is on the synthesis of Bromperidol, a potent butyrophenone (B1668137) antipsychotic. This document includes detailed experimental protocols, quantitative data on receptor binding affinities, and visualizations of the synthetic workflow and the dopamine D2 receptor signaling pathway.

Introduction

This compound is a valuable building block in medicinal chemistry for the development of central nervous system (CNS) active compounds. Its structure is closely related to the core of several antipsychotic drugs that exhibit high affinity for the dopamine D2 receptor. Antagonism of the D2 receptor is a well-established mechanism for the therapeutic action of antipsychotics in treating conditions such as schizophrenia.[1][2] By functionalizing the piperidine (B6355638) nitrogen of this precursor, novel derivatives with tailored pharmacological profiles can be synthesized and evaluated. This document outlines the synthesis of Bromperidol, a representative D2 antagonist, from this compound.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of Bromperidol and Related Antipsychotics
CompoundDopamine D2Dopamine D3Serotonin 5-HT2AReference
Bromperidol 0.517 - 1.45 ~4.6 ~120 [2][3][4]
Haloperidol (B65202)0.89 - 1.454.6120[2][3]
Clozapine1302408.9[2]
Olanzapine12.8 - 31-4[3]
Risperidone3.1 - 5.88.10.16[5]

Note: Ki values can vary between different studies and experimental conditions.

Experimental Protocols

Synthesis of Bromperidol (4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one)

This protocol describes the N-alkylation of this compound with 4-chloro-4'-fluorobutyrophenone (B134399).

Materials:

  • This compound

  • 4-Chloro-4'-fluorobutyrophenone[6][7][8]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-chloro-4'-fluorobutyrophenone (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Bromperidol.[9]

Expected Yield: While specific yields for this exact non-radiolabeled synthesis are not extensively reported in the provided search results, similar N-alkylation reactions of piperidine derivatives typically proceed in moderate to good yields (60-85%).

Characterization: The structure of the synthesized Bromperidol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. While specific experimental spectra for Bromperidol were not found in the search results, the expected spectral data can be predicted based on its structure and comparison with similar compounds.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] Additionally, the D2 receptor can signal through a β-arrestin-dependent pathway, which is independent of G-protein coupling and can modulate different downstream effectors.[13][14][15][16][17]

D2R_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/oβγ D2R->G_protein Activates GRK GRK D2R->GRK beta_arrestin β-Arrestin D2R->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to beta_arrestin_pathway β-Arrestin-mediated Signaling (e.g., MAPK) beta_arrestin->beta_arrestin_pathway Initiates

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Workflow for Bromperidol Synthesis

The synthesis of Bromperidol from this compound involves a straightforward N-alkylation reaction followed by purification.

Synthesis_Workflow start Start reagents Reactants: - this compound - 4-Chloro-4'-fluorobutyrophenone - K₂CO₃, KI, DMF start->reagents reaction N-Alkylation Reaction (70-80°C, 12-24h) reagents->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Bromperidol (Final Product) characterization->final_product

Caption: Experimental Workflow for Bromperidol Synthesis.

References

Application Notes and Protocols for the N-dealkylation of Bromperidol to BPHP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromperidol (B1667933) is a typical antipsychotic of the butyrophenone (B1668137) class, primarily indicated for the treatment of schizophrenia. Its mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain. The metabolism of bromperidol is a critical aspect of its pharmacokinetic profile, with N-dealkylation being a significant pathway. This process leads to the formation of its major metabolite, 4-(4-bromophenyl)-4-hydroxypiperidine (BPHP). The enzymatic conversion is primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme in human liver microsomes.[1] Understanding the kinetics and experimental conditions of this metabolic transformation is essential for drug development, drug-drug interaction studies, and toxicological assessments.

These application notes provide detailed protocols for the in vitro N-dealkylation of bromperidol to BPHP using human liver microsomes, along with methods for the quantitative analysis of both compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Table 1: Physicochemical Properties of Bromperidol and BPHP

PropertyBromperidolThis compound (BPHP)
IUPAC Name 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one4-(4-bromophenyl)piperidin-4-ol
Molecular Formula C₂₁H₂₃BrFNO₂C₁₁H₁₄BrNO
Molecular Weight 420.3 g/mol 256.14 g/mol
CAS Number 10457-90-657988-58-6

Table 2: Kinetic Parameters for the N-dealkylation of Bromperidol by CYP3A4 in Human Liver Microsomes

ParameterValueReference
Michaelis-Menten Constant (Km) ~ 24.4 ± 8.9 µMSimilar to Haloperidol[1][2]
Maximum Velocity (Vmax) ~ 157.6 ± 13.2 pmol/min/mg proteinSimilar to Haloperidol[1][2]
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)[1]

Note: The kinetic parameters for bromperidol N-dealkylation are reported to be similar to those of haloperidol (B65202). The provided values are for the N-dealkylation of haloperidol in human liver microsomes and serve as a reliable estimate for bromperidol.

Experimental Protocols

Protocol 1: In Vitro N-dealkylation of Bromperidol using Human Liver Microsomes

This protocol describes the procedure for incubating bromperidol with human liver microsomes to study its N-dealkylation to BPHP.

Materials:

  • Bromperidol

  • This compound (BPHP) standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bromperidol in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • Prepare working solutions of bromperidol by diluting the stock solution in the incubation buffer to achieve final concentrations ranging from 1 µM to 100 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice immediately before use. Dilute the microsomes with cold potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the diluted human liver microsomes, MgCl₂ (final concentration 3.3 mM), and bromperidol at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • For the 0-minute time point, the quenching solution should be added before the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Bromperidol and BPHP

This protocol outlines the parameters for the simultaneous quantification of bromperidol and its metabolite BPHP using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Quantifier > Qualifier):

    • Bromperidol: m/z 420.1 > 165.1 (quantifier), 420.1 > 223.0 (qualifier)

    • BPHP: m/z 256.1 > 157.0 (quantifier), 256.1 > 185.0 (qualifier)

    • Internal Standard: To be determined based on the selected compound.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument used.

Data Analysis:

  • Construct calibration curves for both bromperidol and BPHP using the peak area ratios of the analyte to the internal standard.

  • Determine the concentrations of bromperidol and BPHP in the incubated samples from the calibration curves.

  • Calculate the rate of BPHP formation at each bromperidol concentration and determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

Mandatory Visualization

N_Dealkylation_Workflow cluster_reagents Reagent Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Bromperidol Bromperidol Stock Preincubation Pre-incubation (37°C, 5 min) Bromperidol->Preincubation HLM Human Liver Microsomes HLM->Preincubation NADPH_System NADPH Regenerating System Reaction Reaction Initiation & Incubation (37°C, 0-60 min) NADPH_System->Reaction Preincubation->Reaction Termination Reaction Termination (Ice-cold ACN + IS) Reaction->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (Kinetics) LCMS->Data

Caption: Experimental workflow for the in vitro N-dealkylation of bromperidol.

Bromperidol_Signaling_Pathway Bromperidol Bromperidol D2R Dopamine D2 Receptor (GPCR) Bromperidol->D2R Antagonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of bromperidol's antagonism of the dopamine D2 receptor.

References

Application Notes and Protocols for the Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. These compounds exhibit a wide range of pharmacological activities, including analgesic, antipsychotic, and antihistaminic properties. The Grignard reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, and its application to the synthesis of 4-aryl-4-hydroxypiperidines from N-protected 4-piperidones is a cornerstone of synthetic strategies in this area. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of these valuable compounds.

The Grignard reaction offers a direct and efficient route to introduce an aryl group at the 4-position of the piperidine (B6355638) ring, creating a tertiary alcohol functionality. The reaction involves the nucleophilic addition of an arylmagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an N-protected 4-piperidone. The choice of the nitrogen protecting group is crucial to prevent side reactions and to facilitate purification and subsequent synthetic transformations.

Key Considerations for the Grignard Reaction

  • N-Protection: The piperidine nitrogen is nucleophilic and must be protected to prevent it from reacting with the Grignard reagent. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn). The choice of protecting group can influence the reaction yield and the ease of deprotection in subsequent steps.

  • Reaction Conditions: The Grignard reaction is highly sensitive to moisture and protic solvents. Therefore, anhydrous conditions, including the use of dry solvents (typically THF or diethyl ether) and an inert atmosphere (nitrogen or argon), are essential for success. The reaction is often performed at low temperatures (0 °C to -78 °C) to control the exothermicity and minimize side reactions.

  • Grignard Reagent Preparation: The Grignard reagent is typically prepared in situ by reacting an aryl halide (bromide or iodide) with magnesium turnings in an anhydrous ether solvent. Activation of the magnesium with a small amount of iodine or 1,2-dibromoethane (B42909) is often necessary to initiate the reaction.

  • Work-up: The reaction is typically quenched by the addition of an aqueous solution of ammonium (B1175870) chloride to neutralize the magnesium alkoxide intermediate. This is followed by extraction of the product into an organic solvent, drying, and purification, usually by column chromatography.

Data Presentation

The following tables summarize representative data for the synthesis of 4-aryl-4-hydroxypiperidines using Grignard reagents and related methods.

Table 1: Synthesis of N-Protected 4-Aryl-4-Hydroxypiperidines via Grignard Reaction and Cross-Coupling Reactions

N-Protecting GroupAryl GroupReaction TypeYield (%)Reference
BocPhenylCo-catalyzed Cross-Coupling81[1]
TsPhenylCo-catalyzed Cross-Coupling69[1]
BnPhenylCo-catalyzed Cross-Coupling66[1]
Boc4-TolylCo-catalyzed Cross-Coupling85[1]
Boc4-FluorophenylCo-catalyzed Cross-Coupling82[1]
Boc4-(Trifluoromethyl)phenylCo-catalyzed Cross-Coupling78[1]
Boc3-MethoxyphenylCo-catalyzed Cross-Coupling88[1]
-4-ChlorophenylGrignard ReactionNot specified[2]

Note: The yields reported for the Co-catalyzed cross-coupling reaction are for the formation of 4-arylpiperidines from 4-halopiperidines and Grignard reagents, which is a related but distinct method to the direct addition to 4-piperidones.

Table 2: Representative Spectroscopic Data for Key Starting Materials and Products

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-Boc-4-piperidone 3.68 (t, 4H), 2.45 (t, 4H), 1.48 (s, 9H)208.5, 80.5, 45.8, 40.9, 28.4
N-Benzyl-4-piperidone 7.35-7.25 (m, 5H), 3.65 (s, 2H), 2.78 (t, 4H), 2.55 (t, 4H)209.1, 137.8, 129.2, 128.4, 127.3, 62.8, 52.9, 41.2
1-Boc-4-phenyl-4-hydroxypiperidine 7.50-7.25 (m, 5H), 4.00-3.80 (m, 2H), 3.20-3.00 (m, 2H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 2H), 1.48 (s, 9H)147.1, 128.5, 127.0, 124.9, 80.0, 71.8, 40.5, 37.8, 28.5
1-Benzyl-4-phenyl-4-hydroxypiperidine 7.50-7.20 (m, 10H), 3.60 (s, 2H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H)147.5, 138.5, 129.2, 128.5, 128.2, 127.1, 126.9, 125.0, 72.0, 63.2, 50.5, 37.5

Note: The spectral data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-4-aryl-4-hydroxypiperidines

1. Preparation of the Grignard Reagent:

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

  • To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine.

  • Add a small portion of a solution of the aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings.

  • Initiate the reaction by gentle heating with a heat gun until the color of the iodine disappears and bubbling is observed.

  • Add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with N-Boc-4-piperidone:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Add the solution of N-Boc-4-piperidone dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-aryl-4-hydroxypiperidine.

Protocol 2: Synthesis of N-Benzyl-4-aryl-4-hydroxypiperidines

The procedure is similar to Protocol 1, with the substitution of N-Boc-4-piperidone with N-benzyl-4-piperidone. The reaction and work-up conditions are generally the same.

Mandatory Visualizations

Grignard_Reaction_Mechanism piperidone N-Protected 4-Piperidone intermediate Magnesium Alkoxide Intermediate piperidone->intermediate + Grignard Reagent grignard Aryl-MgBr (Grignard Reagent) grignard->intermediate product 4-Aryl-4-hydroxypiperidine intermediate->product + H₂O (from work-up) workup Aqueous Work-up (e.g., NH4Cl)

Caption: General mechanism of the Grignard reaction for 4-aryl-4-hydroxypiperidine synthesis.

Experimental_Workflow start Start prep_grignard 1. Prepare Grignard Reagent (Aryl Halide + Mg in Anhydrous Ether) start->prep_grignard reaction 2. Reaction with N-Protected 4-Piperidone (0°C to RT) prep_grignard->reaction quench 3. Quench Reaction (Saturated aq. NH4Cl) reaction->quench extract 4. Extraction (e.g., Ethyl Acetate) quench->extract dry_concentrate 5. Dry and Concentrate (Na2SO4, Rotary Evaporator) extract->dry_concentrate purify 6. Purification (Column Chromatography) dry_concentrate->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: Experimental workflow for the synthesis of 4-aryl-4-hydroxypiperidines.

References

Application Notes and Protocols: 4-(4-Bromophenyl)-4-hydroxypiperidine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-4-hydroxypiperidine is a pivotal heterocyclic building block in the field of medicinal chemistry and pharmaceutical development. Its rigid piperidine (B6355638) core, substituted with a bromophenyl group, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This compound is particularly significant as a key intermediate in the production of several antipsychotic drugs, most notably those belonging to the butyrophenone (B1668137) class. Its structural features allow for targeted modifications to modulate pharmacological activity, making it a subject of considerable interest in drug discovery and process development.

This document provides detailed application notes on the use of this compound as a pharmaceutical building block, with a focus on the synthesis of the antipsychotic agent Bromperidol. It includes a comprehensive experimental protocol for its synthesis, a summary of relevant quantitative data, and a visualization of the associated biological signaling pathway.

Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a direct precursor to the antipsychotic drug Bromperidol.[1] Bromperidol is a typical antipsychotic of the butyrophenone class used in the management of schizophrenia.[2] The synthesis of Bromperidol involves the N-alkylation of the piperidine nitrogen of this compound. This reaction is a cornerstone in the synthesis of many butyrophenone antipsychotics.

Furthermore, this compound itself is a known human metabolite of Bromperidol, formed through N-dealkylation of the parent drug.[3] Its derivatives have also been explored for other potential therapeutic applications, including their analgesic properties.

Experimental Protocols

Synthesis of Bromperidol from this compound

This protocol describes the synthesis of Bromperidol via the N-alkylation of this compound with 4-chloro-1-(4-fluorophenyl)butan-1-one. The procedure is analogous to the synthesis of Haloperidol, a structurally similar butyrophenone antipsychotic.[4]

Reaction Scheme:

Materials:

  • This compound

  • 4-chloro-1-(4-fluorophenyl)butan-1-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Toluene

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH) solution, aqueous

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in toluene.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude Bromperidol by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Quantitative Data

The following table summarizes key quantitative data for the synthesis of butyrophenone antipsychotics using 4-aryl-4-hydroxypiperidine building blocks.

ParameterValueReference
Starting Material This compound
Molecular FormulaC₁₁H₁₄BrNO[1]
Molecular Weight256.14 g/mol [1]
Alkylating Agent 4-chloro-1-(4-fluorophenyl)butan-1-one
Molecular FormulaC₁₀H₁₀ClFO
Molecular Weight200.64 g/mol
Product Bromperidol
Molecular FormulaC₂₁H₂₃BrFNO₂[1]
Molecular Weight420.32 g/mol [1]
Reaction Yield (Analogous Haloperidol Synthesis) ~78%[4]
Radiochemical Yield ([⁸²Br]bromperidol) 10.4%[5]
Chemical Yield ([⁸²Br]bromperidol) 12%[5]

Note: The yield for the direct synthesis of Bromperidol is not explicitly available in the reviewed literature. The provided yield for the analogous Haloperidol synthesis serves as a reasonable estimate. The yields for [⁸²Br]bromperidol are from a radiolabeling synthesis and may not reflect bulk chemical synthesis yields.

Visualizations

Experimental Workflow: Synthesis of Bromperidol

G cluster_0 Reaction Setup cluster_1 N-Alkylation cluster_2 Work-up and Extraction cluster_3 Purification Start Combine this compound, K₂CO₃, and KI in Toluene Add_Alkylating_Agent Add 4-chloro-1-(4-fluorophenyl)butan-1-one Start->Add_Alkylating_Agent Stir Reflux Heat to Reflux (12-24h) Add_Alkylating_Agent->Reflux Cool_and_Quench Cool to RT and Add Water Reflux->Cool_and_Quench Reaction Complete Extraction Separate Organic Layer and Extract Aqueous Layer with Ethyl Acetate Cool_and_Quench->Extraction Wash_and_Dry Wash with Brine and Dry over MgSO₄ Extraction->Wash_and_Dry Concentrate Concentrate under Reduced Pressure Wash_and_Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify End Pure Bromperidol Purify->End

Caption: Workflow for the synthesis of Bromperidol.

Signaling Pathway: Dopamine D2 Receptor Antagonism by Bromperidol

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Bromperidol Bromperidol Bromperidol->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits (when blocked) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Alleviation of Psychotic Symptoms PKA->Cellular_Response Leads to (Inhibited Pathway) Beta_Arrestin->Cellular_Response Modulates

Caption: Dopamine D2 receptor antagonism by Bromperidol.

References

Application Notes and Protocols for the Derivatization of 4-(4-Bromophenyl)-4-hydroxypiperidine for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP), a metabolite of the antipsychotic drug bromperidol, to facilitate its analysis by chromatography.[1][2] Derivatization is a crucial step to improve the analytical properties of BPHP, enhancing its detectability and chromatographic behavior. The primary focus of this document is a validated HPLC method with fluorescence detection, with additional discussion on potential derivatization strategies for gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a key metabolite in pharmacokinetic and drug metabolism studies of bromperidol.[1][2] Direct analysis of this compound can be challenging due to its polarity and potentially low concentrations in biological matrices. Chemical derivatization modifies the functional groups of the analyte, in this case, the secondary amine and tertiary hydroxyl groups, to improve volatility for GC analysis or to introduce a fluorescent or UV-absorbing tag for enhanced detection in HPLC.[3][4][5]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

A highly sensitive method for the determination of BPHP in biological samples, such as rat plasma, involves pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[1] This reagent reacts with the secondary amine of the piperidine (B6355638) ring to form a highly fluorescent derivative, allowing for trace-level detection.[1] A similar method has also been successfully applied to the analogous haloperidol (B65202) metabolite, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP).

Quantitative Data Summary

The following table summarizes the performance of the HPLC method with fluorescence detection after derivatization with NBD-F for the analysis of BPHP.[1]

ParameterValue
Linearity Range0.01 - 1 µg/mL
Limit of Detection (LOD)0.003 µg/mL
Coefficient of Variation (CV)< 12.0%
Retention Time of BPHP-NBD derivative7.7 min
Retention Time of Internal Standard (Mexiletine)11.5 min

Experimental Workflow: HPLC-Fluorescence

Workflow for BPHP Analysis via HPLC-Fluorescence cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sp1 Plasma Sample Collection sp2 Basic Extraction with Benzene sp1->sp2 d1 Add NBD-F in Borate (B1201080) Buffer (pH 8.0) sp2->d1 d2 Incubate at 60°C for 3 min d1->d2 a1 HPLC Separation d2->a1 a2 Fluorescence Detection a1->a2 a3 Quantification a2->a3

Caption: Workflow for BPHP analysis by HPLC with fluorescence detection.

Detailed Experimental Protocol: HPLC-Fluorescence

Objective: To quantify the concentration of this compound (BPHP) in a biological matrix.

Materials:

  • This compound (BPHP) standard

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Mexiletine (Internal Standard, IS)

  • Borate buffer (pH 8.0)

  • Benzene

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Biological matrix (e.g., rat plasma)

  • HPLC system with a fluorescence detector

  • Analytical column (e.g., C18)

Procedure:

  • Sample Preparation:

    • To a 200 µL aliquot of the biological sample (e.g., plasma), add the internal standard (mexiletine).

    • Perform a basic liquid-liquid extraction by adding benzene, vortexing, and centrifuging.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract with a solution of NBD-F in borate buffer (pH 8.0).

    • Incubate the mixture in a water bath at 60°C for 3 minutes.[1]

    • After incubation, cool the reaction mixture and inject a suitable volume into the HPLC system.

  • HPLC Analysis:

    • Mobile Phase: A suitable gradient or isocratic mixture of methanol and water.

    • Column: A C18 reversed-phase column.

    • Flow Rate: As per column manufacturer's recommendation.

    • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the NBD derivatives.

    • Quantification: Create a calibration curve by plotting the peak area ratio of the BPHP derivative to the internal standard against the concentration of the BPHP standards. Determine the concentration of BPHP in the samples from this calibration curve.

Potential Derivatization Strategies for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of BPHP by masking the polar hydroxyl and amine functional groups. Common derivatization techniques include silylation and acylation.

Silylation

Silylation involves the replacement of active hydrogens in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. This is a common and effective method for preparing samples for GC-MS analysis.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • General Procedure: The dried sample extract is heated with the silylating reagent in a suitable solvent (e.g., pyridine, acetonitrile) at 60-80°C for 15-30 minutes. The resulting TMS-derivatives are then directly injected into the GC-MS.

Acylation

Acylation introduces an acyl group into the molecule, typically at the amine and hydroxyl positions. This also serves to increase volatility and can improve chromatographic peak shape.

  • Reagents: Pentafluoropropionic anhydride (B1165640) (PFPA), Heptafluorobutyric anhydride (HFBA), or Trifluoroacetic anhydride (TFAA). The use of fluorinated anhydrides can also enhance sensitivity in electron capture detection.

  • General Procedure: The sample is reacted with the acylating anhydride, often in the presence of a catalyst or a suitable solvent, at an elevated temperature.

Logical Relationship: Derivatization for GC-MS

Derivatization Strategies for GC-MS Analysis of BPHP cluster_analyte Analyte cluster_derivatization Derivatization Methods cluster_product Derivatized Product cluster_analysis Analysis analyte This compound (BPHP) silylation Silylation (e.g., BSTFA, MSTFA) analyte->silylation acylation Acylation (e.g., PFPA, HFBA) analyte->acylation product Volatile & Thermally Stable Derivative silylation->product acylation->product analysis GC-MS Analysis product->analysis

Caption: General derivatization strategies for the GC-MS analysis of BPHP.

Conclusion

The derivatization of this compound is a critical step for its sensitive and reliable quantification in various analytical applications. The detailed protocol for HPLC with fluorescence detection using NBD-F provides a robust method for researchers in drug metabolism and pharmacokinetics. For GC-MS based analysis, silylation and acylation are recommended derivatization strategies to enhance the analyte's volatility and thermal stability, enabling efficient separation and detection. The choice of derivatization reagent and method should be optimized based on the specific analytical requirements and available instrumentation.

References

Application Notes: Halogenated Piperidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] It is a six-membered heterocycle that can adopt various conformations, allowing it to interact with biological targets in a three-dimensional space.[1][3] The strategic incorporation of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the piperidine ring is a powerful strategy used by medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[4] Halogenation can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability, often leading to enhanced efficacy, improved pharmacokinetic profiles, and reduced side effects.[5][6]

These application notes provide an overview of the diverse roles of halogenated piperidines in modern drug discovery, with a focus on their applications as enzyme inhibitors, receptor antagonists, and imaging agents.

Applications of Fluorinated Piperidines

The introduction of fluorine into the piperidine scaffold is a widely used strategy in drug design to enhance pharmacological properties.[5] The carbon-fluorine bond is exceptionally strong and resistant to metabolic breakdown by cytochrome P450 enzymes, which can significantly increase a drug's half-life and bioavailability.[5]

1.1. Enhancing Metabolic Stability and Potency

Fluorine substitution can block metabolically vulnerable positions on a molecule. Replacing a carbon-hydrogen bond with a carbon-fluorine bond prevents oxidative metabolism at that site, leading to improved metabolic stability.[5] This modification can result in less frequent dosing, which improves patient compliance. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence binding affinity with target proteins through unique electronic interactions.[5][7]

1.2. Applications in Neuroscience and Metabolic Diseases

Fluorinated piperidine derivatives have shown significant promise as therapeutic agents for metabolic and neurodegenerative diseases. Studies have demonstrated their potential as inhibitors of α-glucosidase and cholinesterase enzymes, which are key targets in the treatment of diabetes mellitus and Alzheimer's disease, respectively.[8][9] Certain fluorinated piperidines exhibit potent inhibitory activity against these enzymes, with some compounds showing competitive or mixed-type inhibition mechanisms.[9]

Table 1: Enzyme Inhibitory Activity of Fluorinated Piperidine Derivatives

Compound Target Enzyme Inhibition Constant (IC50) Type of Inhibition Reference
Compound 4 α-glucosidase Potent (specific value not provided) Competitive [9]

| Compound 2 | Acetylcholinesterase (AChE) | Potent (specific value not provided) | Mixed-type |[9] |

Note: Specific IC50 values were not detailed in the provided search results but were described as "extraordinary" compared to the standard, acarbose.[9]

Applications of Chlorinated Piperidines

Chlorine, being larger and less electronegative than fluorine, imparts different properties to the piperidine scaffold. It can serve as a reactive handle for further chemical modifications or contribute to the overall pharmacological profile of a drug.[10]

2.1. Role in Oncology

Chlorinated piperidine derivatives have been investigated for their anticancer properties. For example, 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (NSC-135758) demonstrated the ability to selectively inhibit DNA synthesis in L1210 leukemia cells, including strains resistant to other alkylating agents like cyclophosphamide.[11] This highlights the potential of chlorinated piperidines to overcome drug resistance in cancer therapy.

2.2. Versatile Pharmaceutical Intermediates

Chlorinated piperidines are crucial building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[12] For instance, 1-(2-Chloroethyl)piperidine hydrochloride is a key intermediate in the manufacture of drugs such as Raloxifene, used to prevent and treat osteoporosis, and Cloperastine, an antitussive agent.[13] Their utility as versatile intermediates makes them indispensable in the pharmaceutical manufacturing industry.[12]

Applications of Iodinated Piperidines

The incorporation of iodine, particularly its radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), transforms piperidine derivatives into powerful tools for molecular imaging and radiotherapy.[14][15] The relatively long half-life of iodine radioisotopes allows for their use in medical facilities without an on-site cyclotron.[15]

3.1. Molecular Imaging Agents for Alzheimer's Disease

Butyrylcholinesterase (BuChE) is an enzyme associated with neuritic plaques in Alzheimer's disease (AD).[14] Researchers have developed iodinated piperidinyl benzoates as specific agents for imaging BuChE in the brain.[14] When labeled with Iodine-123 (¹²³I), these compounds can cross the blood-brain barrier and accumulate in brain regions known to have high BuChE activity.[14] This allows for non-invasive visualization of BuChE distribution via Single Photon Emission Computed Tomography (SPECT), offering a potential diagnostic tool for Alzheimer's disease.[14][15]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol is adapted from a facile tandem method that integrates amide activation, reduction, and intramolecular cyclization in a single pot without the need for metal catalysts.[16][17]

Materials:

  • Halogenated secondary amide (e.g., N-phenethyl chloropentamide)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-Fluoropyridine (2-F-Py) or other suitable base

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (CH₃OH)

  • Argon gas supply

  • Dry round-bottom flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Add the secondary amide (1.0 equiv.) and anhydrous CH₂Cl₂ to a dry round-bottom flask under an argon atmosphere.[16]

  • Add 2-F-Py (1.2 equiv.) to the solution.[16]

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add Tf₂O (1.1 equiv.) dropwise via syringe and stir the reaction for 30 minutes at -78 °C.[16]

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Carefully add NaBH₄ (2.0 equiv.) followed by methanol.[16]

  • Stir the reaction for an additional 2 hours at room temperature.[16]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting N-substituted piperidine using standard column chromatography.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of halogenated piperidines against a target enzyme.

Materials:

  • Halogenated piperidine compound stock solution (in DMSO)

  • Target enzyme (e.g., α-glucosidase, Acetylcholinesterase)

  • Enzyme substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the halogenated piperidine compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of the enzyme solution to each well, except for the blank controls.

  • Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable model, such as the Hill equation.[5]

Protocol 3: Radiotracer Biodistribution Study

This protocol outlines the procedure for evaluating the in vivo distribution of an iodinated piperidine imaging agent, adapted from studies on BuChE imaging.[14]

Materials:

  • ¹²³I-labeled piperidine compound, purified

  • Animal model (e.g., Wistar rats)

  • Saline solution for injection

  • Anesthesia

  • Scintigraphic imaging system (e.g., SPECT scanner)

  • Gamma counter

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Administer the ¹²³I-labeled piperidine compound via intravenous (e.g., tail vein) injection.

  • Acquire dynamic whole-body scintigraphic images over a set period (e.g., 2 hours) to observe the biodistribution and clearance of the radiotracer.[14]

  • At a predetermined time point post-injection, euthanize the animal.

  • Dissect key organs and tissues (e.g., brain, liver, kidneys, heart, blood).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to quantify the tracer uptake in each organ.

  • For brain imaging studies, brain sections may be obtained for autoradiography to compare the radioactivity distribution with the known histochemical location of the target enzyme.[14]

Visualizations

experimental_workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Studies start Halogenated Precursor Library synthesis One-Pot Synthesis Protocol start->synthesis Input purification Purification & Characterization synthesis->purification screening Enzyme Inhibition Assay purification->screening ic50 IC50 Determination screening->ic50 radiolabeling Radiolabeling (for Imaging) ic50->radiolabeling biodistribution In Vivo Biodistribution radiolabeling->biodistribution lead Lead Compound biodistribution->lead enzyme_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway Enzyme Target Enzyme (e.g., α-glucosidase) Product Product (Signal Generation) Enzyme->Product Converts Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Halogenated Piperidine (Inhibitor) Inhibitor->Enzyme Binds & Blocks Active Site synthesis_protocol start 1. Combine Halogenated Amide, Solvent (CH₂Cl₂), and Base cool 2. Cool to -78 °C start->cool activate 3. Add Tf₂O for Amide Activation (Stir for 30 min) cool->activate warm 4. Warm to Room Temperature activate->warm reduce 5. Add NaBH₄ and Methanol for Reduction & Cyclization (Stir for 2h) warm->reduce finish 6. Quench, Extract, and Purify reduce->finish

References

Application Notes and Protocols for 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 4-(4-Bromophenyl)-4-hydroxypiperidine, a versatile piperidine (B6355638) derivative. This document includes its applications in synthetic chemistry and pharmacology, along with detailed protocols for its synthesis, analysis, and evaluation of its potential biological activities.

Overview of this compound

This compound is a synthetic compound and a known metabolite of the antipsychotic drug Bromperidol.[1][2] Its chemical structure, featuring a piperidine ring, a hydroxyl group, and a bromophenyl moiety, makes it a valuable building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][3] The compound has also been reported to possess potential antioxidant activity.[4]

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₄BrNO
Molecular Weight256.14 g/mol
CAS Number57988-58-6
AppearanceWhite to off-white crystalline powder
Melting Point167-170 °C
StorageStore at 2-8°C in a dry, sealed container

Applications in Drug Discovery and Development

The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore in drug discovery, particularly for central nervous system (CNS) disorders. This compound serves as a crucial starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activities.

A general workflow for the development of a drug candidate based on the this compound scaffold is outlined below.

DrugDevelopmentWorkflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Preclinical Screening cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatization Derivatization & Library Synthesis Synthesis->Derivatization Intermediate Purification Purification & Structural Elucidation Derivatization->Purification InVitro In Vitro Assays (e.g., Antioxidant, Cytotoxicity) Purification->InVitro InVivo In Vivo Models (e.g., Analgesia, Neuroprotection) InVitro->InVivo ADMET ADMET Studies InVivo->ADMET SAR Structure-Activity Relationship (SAR) ADMET->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Derivatization Iterative Refinement NeurologicalMechanism cluster_stress Cellular Stressors cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Therapeutic Outcomes Compound This compound (or its derivatives) ReceptorBinding Neurotransmitter Receptor Modulation Compound->ReceptorBinding EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition AntioxidantPathways Upregulation of Antioxidant Pathways Compound->AntioxidantPathways OxidativeStress Oxidative Stress ReducedDamage Reduced Neuronal Damage OxidativeStress->ReducedDamage Neuroinflammation Neuroinflammation Neuroinflammation->ReducedDamage ImprovedFunction Improved Neuronal Function ReceptorBinding->ImprovedFunction EnzymeInhibition->ImprovedFunction AntioxidantPathways->ReducedDamage ReducedDamage->ImprovedFunction Leads to

References

Application Notes and Protocols for 4-(4-Bromophenyl)-4-hydroxypiperidine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP) is a key metabolite of the typical antipsychotic agent Bromperidol.[1][2] As a member of the 4-aryl-4-hydroxypiperidine class of compounds, BPHP holds significant interest for neuropharmacology research due to its structural similarity to compounds known to interact with various central nervous system (CNS) targets. The piperidine (B6355638) moiety is a common scaffold in the design of ligands for neuroreceptors, and understanding the pharmacological profile of metabolites like BPHP is crucial for a comprehensive understanding of the parent drug's activity and potential side effects.

These application notes provide an overview of the potential applications of BPHP in neuropharmacology and detailed protocols for its investigation. While direct quantitative binding data for BPHP is limited in publicly available literature, its pharmacological profile can be inferred from studies on structurally analogous compounds, particularly the metabolites of the closely related antipsychotic, Haloperidol.

Pharmacological Profile and Applications

Based on its structure and its origin as a metabolite of Bromperidol, BPHP is a valuable tool for the following research applications:

  • Sigma Receptor Research: The structurally similar metabolite of Haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine, exhibits moderate affinity for sigma receptors. This suggests that BPHP is a promising candidate for investigation as a sigma-1 receptor ligand. The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction.

  • Dopamine (B1211576) D2 Receptor Interaction Studies: While the primary mechanism of action of Bromperidol is dopamine D2 receptor antagonism, its metabolite BPHP is predicted to have a significantly lower affinity for this receptor. This makes BPHP a useful tool for dissecting the "off-target" effects of Bromperidol and for use as a negative control in D2 receptor binding assays when studying the parent compound.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: As a primary metabolite, BPHP is essential for pharmacokinetic studies of Bromperidol. Understanding its formation, distribution, and clearance provides a more complete picture of the parent drug's in vivo behavior.

  • Medicinal Chemistry and Drug Discovery: The this compound scaffold can serve as a starting point for the synthesis of novel CNS-active compounds. The bromine atom provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies targeting various neuroreceptors.

Data Presentation: Inferred Receptor Binding Affinity

Due to the absence of direct experimental data for this compound in the reviewed literature, the following table presents inferred binding affinities based on data from the structurally analogous metabolite of Haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine. These values should be considered as estimations and require experimental validation for BPHP.

Receptor SubtypeLigandInferred Kᵢ (nM)Rationale
Sigma-1This compoundModerate Affinity (e.g., 100-500 nM)Based on the moderate affinity of the analogous Haloperidol metabolite.
Dopamine D2This compoundLow to No Affinity (>10,000 nM)The Haloperidol metabolite shows a lack of affinity for D2 receptors.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for the sigma-1 receptor.

Materials:

  • Membrane homogenates from cells expressing human sigma-1 receptors (e.g., CHO-S1R cells) or from guinea pig brain tissue.

  • [³H]-(+)-Pentazocine (radioligand).

  • Haloperidol (for non-specific binding determination).

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-Pentazocine (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane homogenate (20-50 µg protein).

    • Non-specific Binding: 50 µL of Haloperidol (final concentration 10 µM), 50 µL of [³H]-(+)-Pentazocine, and 100 µL of membrane homogenate.

    • Competitive Binding: 50 µL of varying concentrations of BPHP (e.g., 0.1 nM to 100 µM), 50 µL of [³H]-(+)-Pentazocine, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the BPHP concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is designed to assess the affinity of BPHP for the dopamine D2 receptor.

Materials:

  • Membrane homogenates from cells expressing human dopamine D2 receptors (e.g., HEK293-D2R cells) or from rat striatum.

  • [³H]-Spiperone or [³H]-Raclopride (radioligand).

  • Haloperidol or Butaclamol (for non-specific binding determination).

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Follow the same procedure as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration e.g., 0.2-0.5 nM), and 100 µL of membrane homogenate (50-100 µg protein).

    • Non-specific Binding: 50 µL of Haloperidol (final concentration 10 µM), 50 µL of [³H]-Spiperone, and 100 µL of membrane homogenate.

    • Competitive Binding: 50 µL of varying concentrations of BPHP (e.g., 1 nM to 100 µM), 50 µL of [³H]-Spiperone, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes.

  • Filtration and Quantification: Follow the same procedure as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ of BPHP for the D2 receptor.

Protocol 3: Determination of BPHP in Rat Plasma using HPLC with Fluorescence Detection

This protocol is adapted from a published method for the pharmacokinetic analysis of BPHP.

Materials:

  • Rat plasma samples.

  • 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) derivatizing agent.

  • Mexiletine (internal standard).

  • Borate (B1201080) buffer (pH 8.0).

  • Benzene (for extraction).

  • HPLC system with a fluorescence detector and a C18 column.

  • Mobile Phase: Acetonitrile (B52724) and water mixture.

Procedure:

  • Sample Preparation: To 100 µL of rat plasma, add the internal standard (Mexiletine). Add 100 µL of 1 M NaOH and 2 mL of benzene. Vortex for 5 minutes and centrifuge at 1,500 x g for 5 minutes.

  • Extraction: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in 100 µL of borate buffer (pH 8.0) and 100 µL of NBD-F solution in acetonitrile. Heat at 60°C for 3 minutes.

  • HPLC Analysis: Inject an aliquot of the derivatized sample into the HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at 470 nm and emission at 530 nm.

  • Quantification: Construct a calibration curve using standard solutions of BPHP treated with the same procedure. Quantify the BPHP concentration in the plasma samples by comparing the peak area ratio of BPHP to the internal standard against the calibration curve.

Mandatory Visualizations

G Inferred Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum D2R Dopamine D2 Receptor Cellular_Response_D2 Inhibition of Adenylyl Cyclase D2R->Cellular_Response_D2 Activates Dopamine Dopamine Dopamine->D2R Binds Sigma1R Sigma-1 Receptor Cellular_Response_S1R Modulation of Ca2+ Signaling & Ion Channels Sigma1R->Cellular_Response_S1R Modulates BPHP 4-(4-Bromophenyl)-4- hydroxypiperidine (BPHP) BPHP->D2R No significant binding (inferred) BPHP->Sigma1R Binds (inferred, moderate affinity)

Caption: Inferred signaling pathways of this compound.

G Experimental Workflow for In Vitro Characterization of BPHP cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Binding_S1 Sigma-1 Receptor Binding Assay Ki_Calc Determination of Ki values Binding_S1->Ki_Calc Binding_D2 Dopamine D2 Receptor Binding Assay Binding_D2->Ki_Calc Binding_Other Other CNS Receptor Screening (Optional) Binding_Other->Ki_Calc Functional_D2 D2 Receptor Functional Assay (e.g., cAMP) EC50_IC50_Calc Determination of EC50/IC50 values Functional_D2->EC50_IC50_Calc Functional_S1R Sigma-1 Functional Assay (e.g., Ca2+ imaging) Functional_S1R->EC50_IC50_Calc BPHP 4-(4-Bromophenyl)-4- hydroxypiperidine (BPHP) BPHP->Binding_S1 BPHP->Binding_D2 BPHP->Binding_Other BPHP->Functional_D2 BPHP->Functional_S1R

Caption: Workflow for the in vitro characterization of BPHP.

G Logical Relationship of BPHP to Bromperidol Bromperidol Bromperidol (Parent Drug) Metabolism Hepatic Metabolism (N-dealkylation) Bromperidol->Metabolism Pharmacological_Effects Overall Pharmacological and Toxicological Profile Bromperidol->Pharmacological_Effects Contributes to BPHP 4-(4-Bromophenyl)-4- hydroxypiperidine (BPHP) (Metabolite) Metabolism->BPHP BPHP->Pharmacological_Effects Contributes to

Caption: Relationship between Bromperidol and its metabolite BPHP.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Bromophenyl)-4-hydroxypiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely used and industrially scalable method is the Grignard reaction. This involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with an N-protected 4-piperidone (B1582916) derivative. The protecting group is subsequently removed to yield the final product.[1][2]

Q2: Why is it necessary to use an N-protected 4-piperidone in the Grignard synthesis?

A2: The nitrogen atom in the piperidine (B6355638) ring is basic and will react with the highly nucleophilic Grignard reagent. To prevent this side reaction and ensure that the Grignard reagent adds exclusively to the carbonyl group of the piperidone, the nitrogen must be protected. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn).[1][2]

Q3: What are the primary challenges and potential side reactions in this synthesis?

A3: The main challenges are associated with the sensitive nature of the Grignard reagent and include:

  • Moisture and Air Sensitivity: Grignard reagents are readily quenched by water and react with atmospheric oxygen, leading to reduced yields. A strictly anhydrous and inert atmosphere is crucial.[1]

  • Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction with the piperidone are highly exothermic and require careful temperature control.[1]

  • Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted 1,4-dibromobenzene (B42075) (or 1-bromo-4-iodobenzene (B50087) if used) to form 4,4'-dibromobiphenyl. This is favored at higher temperatures and concentrations of the aryl halide.[1]

  • Reaction Initiation: Initiating the formation of the Grignard reagent can sometimes be difficult due to a passivating layer of magnesium oxide on the magnesium turnings.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Magnesium: Surface is coated with magnesium oxide. 2. Wet Glassware or Solvents: Grignard reagent is quenched by water. 3. Poor Quality Aryl Bromide: Starting material may be impure or degraded. 4. Inefficient Grignard Formation: Reaction did not go to completion.1. Activate Magnesium: Gently grind the magnesium turnings in a dry mortar, or use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. 3. Purify Starting Material: Use freshly distilled or high-purity 1,4-dibromobenzene. 4. Monitor Grignard Formation: Observe the disappearance of magnesium and the exothermic nature of the reaction. Consider extending the reaction time.
Significant Amount of Biphenyl Byproduct Wurtz-type Coupling: Reaction of the Grignard reagent with unreacted aryl bromide.Maintain a dilute solution of the aryl bromide during Grignard formation by adding it dropwise to the magnesium suspension. Avoid excessive heating and maintain a gentle reflux.[1]
Product is Difficult to Purify Presence of unreacted starting materials or closely related byproducts.Employ column chromatography with a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes). Recrystallization from an appropriate solvent can also be effective.
Reaction Fails to Initiate Inactive magnesium surface or insufficient activation.Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun to initiate the reaction.[1]

Experimental Protocols

Key Synthesis Pathway

The synthesis of this compound is typically achieved in two main steps: the Grignard reaction with an N-protected 4-piperidone, followed by deprotection.

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection A 1,4-Dibromobenzene + Mg B 4-Bromophenylmagnesium bromide (Grignard Reagent) A->B Anhydrous THF D N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine B->D Anhydrous THF, 0°C to RT C N-Boc-4-piperidone C->D E N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine F This compound E->F HCl in Dioxane or TFA

Caption: Synthesis pathway for this compound.

Detailed Protocol

Step 1: Synthesis of N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add a small portion (~10%) of the aryl bromide solution to the magnesium. To initiate the reaction, a crystal of iodine can be added. The reaction is indicated by a gentle reflux and a color change.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

  • Reaction with N-Boc-4-piperidone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent solution to the N-Boc-4-piperidone solution via a cannula or dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

Step 2: Deprotection

  • Dissolve the crude N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine in a suitable solvent such as 1,4-dioxane.

  • Add an excess of a strong acid, typically a saturated solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Remove the solvent under reduced pressure to yield the hydrochloride salt of the final product. The free base can be obtained by neutralization.[3]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Final Product Check_Grignard Was Grignard reagent formation successful? Start->Check_Grignard No_Grignard Troubleshoot Grignard Initiation: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions Check_Grignard->No_Grignard No Check_Side_Products Analyze crude product for side products (e.g., by GC-MS, NMR) Check_Grignard->Check_Side_Products Yes No_Grignard->Start Retry Wurtz_Detected Wurtz Coupling Product Detected? (e.g., 4,4'-dibromobiphenyl) Check_Side_Products->Wurtz_Detected Optimize_Grignard_Formation Optimize Grignard Formation: - Slow, dropwise addition of aryl bromide - Maintain gentle reflux Wurtz_Detected->Optimize_Grignard_Formation Yes Other_Impurities Other impurities or unreacted starting material? Wurtz_Detected->Other_Impurities No Optimize_Grignard_Formation->Start Retry Optimize_Reaction_Time Optimize reaction time and stoichiometry Other_Impurities->Optimize_Reaction_Time Yes Purification_Issue Purification ineffective? Other_Impurities->Purification_Issue No Optimize_Reaction_Time->Start Retry Optimize_Purification Optimize Purification: - Different recrystallization solvent - Adjust column chromatography conditions Purification_Issue->Optimize_Purification Yes End Improved Yield Purification_Issue->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-Bromophenyl)-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a crude sample of this compound synthesized via a Grignard reaction?

A1: When synthesizing this compound using a Grignard reagent (e.g., 4-bromophenylmagnesium bromide) and a suitable piperidone derivative, you can anticipate the following impurities:

  • Unreacted starting materials: Residual 4-bromophenyl halide and the piperidone derivative.

  • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted 4-bromophenyl halide.

  • Magnesium salts: Inorganic byproducts from the Grignard reaction workup.

  • Other Grignard byproducts: Depending on the reaction conditions, other side products may form.

Q2: My purified this compound shows significant peak tailing during HPLC analysis. What is the likely cause and how can I resolve it?

A2: Peak tailing in HPLC is a common issue for basic compounds like piperidine (B6355638) derivatives when using standard silica-based columns. The primary cause is the interaction of the basic nitrogen atom of the piperidine ring with acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of an amine, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1-1%), can neutralize the acidic sites on the silica (B1680970) gel.

  • Adjust the mobile phase pH: Using an acidic additive like formic acid or trifluoroacetic acid (TFA) will protonate the piperidine nitrogen, leading to a more uniform interaction with the stationary phase and sharper peaks.

  • Use a specialized column: Consider using an end-capped column or a column specifically designed for the analysis of basic compounds.

Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?

A3: If an impurity is difficult to separate by column chromatography, you can try the following:

  • Change the solvent system: Experiment with different solvent systems with varying polarities and selectivities.

  • Alter the stationary phase: Switching from silica gel to a different stationary phase, such as alumina (B75360) (basic or neutral), can change the elution order and improve separation.

  • Employ an alternative purification technique: Techniques like recrystallization or acid-base extraction exploit different physical properties of the compound and may effectively remove the persistent impurity. Converting the product to a salt for recrystallization can be particularly effective.

Q4: My this compound product is an oil and won't crystallize. How can I induce crystallization?

A4: If your product is an oil, you can try the following to induce crystallization:

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline product, add a seed crystal to the supersaturated solution.

  • Solvent variation: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is insoluble) is often effective. Slowly adding the poor solvent to a concentrated solution of the compound in the good solvent can induce crystallization.

  • Lowering the temperature: Cooling the solution in an ice bath or refrigerator can decrease the solubility of the compound and promote crystallization.

  • Salt formation: Convert the basic piperidine derivative to a salt (e.g., hydrochloride or sulfate) by reacting it with the corresponding acid. Salts often have higher melting points and are more crystalline than the free base.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Symptom Possible Cause Solution
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.
The compound is irreversibly adsorbed onto the acidic silica gel.Deactivate the silica gel by pre-flushing the column with the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase like alumina.
Significant streaking of the product on the column Strong interaction between the basic piperidine and acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine or a few drops of ammonia (B1221849) solution) to the eluent to reduce the interaction and improve the peak shape.
Issue 2: Inefficient Recrystallization
Symptom Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent. Try cooling to a lower temperature (e.g., in a dry ice/acetone bath).
The chosen solvent is too good a solvent.Add a poor solvent dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.
Product oils out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
High concentration of impurities.Perform a preliminary purification step, such as passing the crude product through a short plug of silica gel, before recrystallization.
Low purity of the recrystallized product Impurities are co-crystallizing with the product.Ensure slow cooling to allow for selective crystallization. Try a different recrystallization solvent or a series of recrystallizations from different solvents.
Incomplete removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.

  • Elution:

    • Start with a relatively non-polar eluent system, such as a mixture of hexane and ethyl acetate. A typical starting point could be 80:20 hexane:ethyl acetate.

    • To mitigate peak tailing due to the basicity of the piperidine nitrogen, add 0.1-1% triethylamine to the eluent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Suitable solvents to test include isopropanol, ethanol, ethyl acetate, or a mixture of solvents like toluene-methanol or dilute methanol.[1]

    • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Acid-Base Extraction

This technique is particularly useful for separating the basic this compound from neutral or acidic impurities.

  • Dissolution:

    • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

    • Repeat the extraction with the aqueous acid two to three times.

  • Basification and Re-extraction:

    • Combine the acidic aqueous layers in a clean separatory funnel.

    • Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) to the aqueous layer until it is basic (pH > 10), which will deprotonate the piperidine derivative.

    • Extract the now basic aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane). The purified free base will move back into the organic layer.

    • Repeat the extraction with the organic solvent two to three times.

  • Isolation:

    • Combine the organic layers containing the purified product.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table provides illustrative data on the potential purity and yield that can be achieved with different purification techniques for 4-aryl-4-hydroxypiperidine derivatives. The actual results will vary depending on the specific impurities present in the crude material.

Purification Technique Starting Purity (Illustrative) Final Purity (Illustrative) Typical Yield Range Notes
Flash Column Chromatography 70-85%>98%60-85%Yield can be affected by the difficulty of the separation and the amount of material streaked on the column.
Recrystallization 80-90%>99%70-90%Highly effective for removing small amounts of impurities. Yield is dependent on the solubility of the compound in the chosen solvent.
Acid-Base Extraction 50-80%90-95%85-95%Excellent for removing neutral and acidic impurities but may not separate other basic impurities. Often used as a preliminary purification step.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis & Final Product crude_product Crude 4-(4-Bromophenyl)- 4-hydroxypiperidine col_chrom Flash Column Chromatography crude_product->col_chrom recrystallization Recrystallization crude_product->recrystallization acid_base Acid-Base Extraction crude_product->acid_base analysis Purity Analysis (HPLC, NMR) col_chrom->analysis recrystallization->analysis acid_base->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: A general workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Low Purity After Initial Purification peak_tailing Peak Tailing in HPLC? start->peak_tailing co_elution Impurity Co-elution? start->co_elution oiling_out Product Oiling Out? start->oiling_out poor_yield Low Recrystallization Yield? start->poor_yield add_modifier Add Basic Modifier to Mobile Phase peak_tailing->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) co_elution->change_stationary_phase Yes change_solvent Change Recrystallization Solvent System oiling_out->change_solvent Yes form_salt Form Salt for Recrystallization poor_yield->form_salt Yes

Caption: A troubleshooting guide for common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(4-Bromophenyl)-4-hydroxypiperidine.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO--INVALID-LINK--
Molecular Weight 256.14 g/mol --INVALID-LINK--
Appearance White to light yellow to light orange powder/crystal--INVALID-LINK--
Melting Point 167-170 °C--INVALID-LINK--
Purity >98.0% (GC)(T)--INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

The poor solubility of piperidine (B6355638) derivatives like this compound can often be attributed to several factors. While piperidine itself is water-miscible, the introduction of a bulky and hydrophobic 4-bromophenyl group significantly reduces its aqueous solubility.[1] High crystal lattice energy, stemming from strong intermolecular interactions in the solid state, can also make it difficult for solvent molecules to break the crystal structure and dissolve the compound.[1]

Q2: What are the general strategies to improve the solubility of this compound?

There are several effective methods to enhance the solubility of poorly soluble compounds. These can be broadly categorized as physical modifications, chemical modifications, and formulation-based approaches. Key techniques include:

  • pH Adjustment: As a weakly basic compound, the solubility of this compound can be significantly increased in acidic conditions where the piperidine nitrogen is protonated.[2]

  • Co-solvents: Utilizing a mixture of solvents can reduce the interfacial tension between the compound and the solvent, thereby increasing its solubility.[3]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic bromophenyl moiety within the cavity of a cyclodextrin (B1172386) molecule can markedly improve its aqueous solubility.[1][4]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[1]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, leading to a faster dissolution rate.[1][3][5]

Troubleshooting Guide

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Possible Cause: The concentration of DMSO in the final solution may not be sufficient to maintain the solubility of the compound. This phenomenon is known as "crashing out."

  • Solution:

    • Optimize DMSO Concentration: Determine the highest concentration of DMSO that is compatible with your experimental assay. Prepare your dilutions to ensure the final DMSO concentration remains within this limit.[2]

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach, gradually decreasing the DMSO concentration.

    • Vortexing During Dilution: Add the DMSO stock solution to the aqueous buffer while vigorously vortexing or stirring to promote rapid mixing and prevent localized supersaturation.[2]

Issue 2: I am observing inconsistent results in my biological assay, which I suspect is due to poor solubility.

  • Possible Cause: The compound may not be fully dissolved or could be precipitating in the assay medium over time, leading to variability in the effective concentration.

  • Solution:

    • Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation before and during the experiment.

    • Solubility Assessment: Perform a preliminary solubility test in your final assay buffer. Prepare a series of concentrations and visually or spectrophotometrically assess for any insolubility.

    • Employ a Solubilization Technique: Based on the properties of your compound and the requirements of your assay, select an appropriate solubilization method from the detailed protocols below.

Issue 3: Can I use heat to dissolve this compound?

  • Answer: Gentle and brief heating can sometimes aid in dissolution. However, this approach should be used with caution as it can lead to:

    • Compound Degradation: The compound may be heat-labile.

    • Supersaturation: The compound may dissolve at a higher temperature but precipitate out as the solution cools to the experimental temperature.[2]

    • Recommendation: If you choose to heat the solution, do so gently and for a minimal amount of time. Always allow the solution to cool to room temperature and check for precipitation before use.[2]

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for key experiments to improve the solubility of this compound.

pH Adjustment

This technique is particularly useful for weakly basic compounds like this compound.

  • Protocol:

    • Determine the pKa of the compound (if not available, a predicted value can be used as a starting point).

    • Prepare a series of buffers with pH values ranging from 1-2 pH units below the pKa. Common buffers include citrate (B86180) and phosphate.

    • Attempt to dissolve the compound in the buffer with the lowest pH first.

    • Once dissolved, the pH can be slowly adjusted upwards using a suitable base (e.g., NaOH) to the desired final pH for your experiment, while monitoring for any signs of precipitation.[2]

Co-solvent Systems
  • Protocol:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Gentle warming or vortexing may be necessary.[2]

    • If required, perform serial dilutions in 100% DMSO to achieve the desired stock concentrations.[2]

    • Just before use, dilute the DMSO stock solution into the pre-warmed aqueous assay buffer to the final concentration. It is crucial to add the DMSO stock to the buffer while stirring to minimize precipitation.[2]

Cyclodextrin Complexation (Kneading Method)
  • Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • In a mortar, create a paste of the cyclodextrin using a minimal amount of a water-ethanol mixture.

    • Gradually add the this compound powder to the cyclodextrin paste.

    • Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The mixture should maintain a paste-like consistency.

    • The resulting paste can then be dried and reconstituted in an aqueous buffer.[5][6]

Solid Dispersion (Solvent Evaporation Method)
  • Protocol:

    • Select a hydrophilic carrier polymer such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).

    • Dissolve both the this compound and the carrier polymer in a common volatile solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and ethanol).

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • The resulting solid mass is a solid dispersion, which can be collected and pulverized. This powder should exhibit improved dissolution characteristics in aqueous media.

Comparison of Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantages
pH Adjustment Simple, effective for ionizable compounds.Risk of precipitation if pH changes, may not be suitable for all assays.
Co-solvents Easy to implement, widely used.High concentrations of organic solvents can be toxic to cells.
Cyclodextrin Complexation Can significantly increase aqueous solubility, can improve stability.May alter the effective concentration of the free compound, can be more complex to prepare.
Solid Dispersion Can lead to a significant increase in dissolution rate.The compound must be stable to the preparation process (e.g., solvent evaporation or melting).
Particle Size Reduction Increases dissolution rate.Does not increase the equilibrium solubility.

Visualizing Experimental Workflows and Biological Pathways

Workflow for Selecting a Solubilization Method

The following diagram outlines a logical workflow for selecting an appropriate method to address solubility issues.

Caption: Decision workflow for selecting a suitable solubilization strategy.

Metabolic Pathway of Bromperidol

This compound is a known metabolite of the antipsychotic drug Bromperidol.[2][7] Understanding this relationship is important for researchers studying the pharmacology and toxicology of Bromperidol.

MetabolicPathway Bromperidol Bromperidol Metabolite This compound Bromperidol->Metabolite N-dealkylation (Metabolism)

Caption: Metabolic conversion of Bromperidol to its metabolite.

References

Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-aryl-4-hydroxypiperidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Grignard Reaction Troubleshooting

The core of 4-aryl-4-hydroxypiperidine synthesis often involves the addition of an aryl Grignard reagent to an N-protected 4-piperidone (B1582916). Several side reactions can occur, leading to reduced yields and purification challenges.

Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?

A1: Failure to initiate is a common issue. Here are the primary causes and troubleshooting steps:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[1][2]

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and all solvents and reagents are anhydrous.[2] Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Impure Aryl Halide: Contaminants in the aryl halide can quench the reaction.

    • Solution: Use a pure, dry aryl halide. If necessary, purify the aryl halide by distillation or chromatography before use.

Q2: I am observing a significant amount of biaryl byproduct in my reaction mixture. What is causing this and how can I minimize it?

A2: The formation of a biaryl byproduct is due to a Wurtz coupling reaction between the Grignard reagent and unreacted aryl halide.[1]

  • Cause: High local concentration of the aryl halide.

  • Troubleshooting:

    • Add the aryl halide dropwise and slowly to the magnesium suspension to maintain a low concentration.[1]

    • Use a slight excess of magnesium to ensure the complete conversion of the aryl halide to the Grignard reagent.[1]

    • Consider using a continuous flow reactor, which can improve selectivity and reduce Wurtz coupling.

Q3: My desired 4-aryl-4-hydroxypiperidine product yield is low, and I am recovering a significant amount of the starting 4-piperidone. What is happening?

A3: This issue often points to enolization of the 4-piperidone or an insufficient amount of the Grignard reagent.

  • Cause of Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the piperidone, forming an enolate which is unreactive towards further Grignard addition.[1]

  • Troubleshooting Enolization:

    • Lower the reaction temperature during the addition of the 4-piperidone solution (e.g., -78 °C to 0 °C).[1]

    • Add the 4-piperidone solution slowly to the Grignard reagent.

  • Cause of Insufficient Reagent: The Grignard reagent may have been partially quenched by moisture or atmospheric oxygen.

  • Troubleshooting Insufficient Reagent:

    • Use a slight excess (1.1-1.5 equivalents) of the Grignard reagent.[1]

    • Ensure a strictly anhydrous and inert reaction environment.

Q4: I am observing a byproduct with a mass corresponding to a reduced piperidone (a secondary alcohol). How can this be avoided?

A4: This is due to the reduction of the ketone functionality of the 4-piperidone by the Grignard reagent.

  • Cause: Grignard reagents that have a hydrogen atom on the beta-carbon of the alkyl/aryl group can act as reducing agents via a Meerwein-Ponndorf-Verley-type mechanism.

  • Troubleshooting:

    • If possible, choose a Grignard reagent that lacks beta-hydrogens.

    • Lowering the reaction temperature during the addition of the 4-piperidone can sometimes favor the addition reaction over the reduction pathway.

2. N-Protecting Group Manipulation

The nitrogen atom of the piperidine (B6355638) ring is typically protected during the Grignard reaction. The choice and subsequent removal of this protecting group can also be a source of side reactions. The most common protecting group for this synthesis is the tert-butoxycarbonyl (Boc) group.

Q5: What are the common side reactions during the N-Boc deprotection of my 4-aryl-4-hydroxypiperidine?

A5: The standard method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Dehydration: The acidic conditions required for Boc deprotection can promote the dehydration of the tertiary alcohol, leading to the formation of a tetrahydropyridine (B1245486) byproduct.

    • Troubleshooting:

      • Use milder acidic conditions if possible. For example, using HCl in dioxane at room temperature might be less prone to causing dehydration than stronger acids or higher temperatures.

      • Carefully control the reaction time and temperature.

  • Rearrangement Reactions: In some cases, acid-catalyzed rearrangements of the piperidine ring or the aryl group can occur.

    • Troubleshooting:

      • Screen different deprotection conditions (e.g., different acids, solvents, and temperatures) to find the optimal conditions for your specific substrate.

Quantitative Data Summary

The following table summarizes the potential side products and key reaction parameters to control their formation. Quantitative yields of side products are highly substrate and condition-dependent; therefore, the provided values are illustrative.

Side Reaction Side Product Key Parameters to Control Typical Yield of Side Product (if uncontrolled) Mitigation Strategy
Wurtz Coupling Biaryl (e.g., Biphenyl)Aryl halide concentration, Magnesium excess5-20%Slow, dropwise addition of aryl halide; use of slight excess of Mg.
Enolization Recovered 4-piperidoneTemperature, Rate of addition10-50%Low temperature (-78 to 0 °C) during piperidone addition; slow addition.
Reduction 4-Aryl-piperidine (secondary alcohol)Grignard reagent structure, Temperature5-15%Use Grignard reagents without β-hydrogens; low temperature.
Dehydration 4-Aryl-1,2,3,6-tetrahydropyridineAcidity, Temperature, Reaction time5-30%Milder deprotection conditions; careful monitoring of reaction progress.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-phenyl-4-hydroxypiperidine via Grignard Reaction [1]

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (N₂ or Ar), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • Dissolve bromobenzene (1.1 equivalents) in anhydrous THF and add a small portion to the magnesium turnings to initiate the reaction.

    • Once initiated (disappearance of iodine color and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Boc-4-piperidone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the 1-Boc-4-piperidone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection of 1-Boc-4-aryl-4-hydroxypiperidine

Materials:

  • 1-Boc-4-aryl-4-hydroxypiperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or DCM for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Deprotection:

    • Dissolve the 1-Boc-4-aryl-4-hydroxypiperidine in DCM.

    • Cool the solution to 0 °C.

    • Slowly add TFA (e.g., 20% v/v in DCM) or an excess of 4M HCl in 1,4-dioxane.

    • Stir the reaction at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-aryl-4-hydroxypiperidine.

    • Further purification can be achieved by crystallization or column chromatography if necessary.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_addition Addition Reaction cluster_workup Workup & Purification reagents Dry Solvents & Reagents mg Mg turnings reagents->mg glassware Flame-dried Glassware glassware->mg atmosphere Inert Atmosphere (N2 or Ar) atmosphere->mg activation Activation (I2, DBE) mg->activation aryl_halide Aryl Halide (dropwise) activation->aryl_halide grignard_reagent Aryl-MgX aryl_halide->grignard_reagent low_temp Low Temperature (-78 to 0 °C) grignard_reagent->low_temp piperidone N-Protected 4-Piperidone piperidone->low_temp product_alkoxide Product Alkoxide low_temp->product_alkoxide quench Aqueous Quench (NH4Cl) product_alkoxide->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification final_product 4-Aryl-4-hydroxypiperidine purification->final_product

Caption: Experimental workflow for the synthesis of 4-aryl-4-hydroxypiperidines.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solution Potential Solutions start Low Yield of Desired Product check_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_byproducts no_reaction Starting Material Recovered check_byproducts->no_reaction No conversion wurtz Biaryl Byproduct Observed check_byproducts->wurtz Biaryl detected enolization Piperidone Recovered check_byproducts->enolization Piperidone detected reduction Reduced Product Observed check_byproducts->reduction Reduced piperidone detected dehydration Dehydrated Product Observed check_byproducts->dehydration Alkene detected activate_mg Activate Mg; Ensure Anhydrous no_reaction->activate_mg slow_addition Slow Addition of Aryl Halide wurtz->slow_addition low_temp_add Low Temp. Addition of Piperidone enolization->low_temp_add grignard_choice Change Grignard Reagent reduction->grignard_choice mild_deprotection Milder Deprotection Conditions dehydration->mild_deprotection

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Grignard Synthesis of Piperidinols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize Grignard reactions for the synthesis of piperidinols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with an N-protected 4-piperidone (B1582916) fails to initiate. What are the common causes and solutions?

Failure to initiate is a frequent issue, almost always stemming from an inactive magnesium surface or the presence of moisture.[1][2][3]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[1][2][3] Solvents like THF or diethyl ether must be anhydrous.[1][3]

  • Activate the Magnesium Surface: The surface of magnesium turnings is typically passivated by a layer of magnesium oxide which inhibits the reaction.[2][3] Several activation methods can be employed:

    • Iodine Activation: Add a single, small crystal of iodine to the flask with the magnesium turnings.[1][2] The disappearance of the brown iodine color is an indicator of activation.[1]

    • 1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension. The ensuing reaction forms ethylene (B1197577) gas and magnesium bromide, activating the surface.[1][2]

    • Mechanical Activation: In a dry environment, gently crush the magnesium turnings with a glass rod or grind them in a mortar and pestle to expose a fresh, reactive surface.[1][2][3]

  • Check Reagent Purity: Ensure the aryl or alkyl halide is pure and free from moisture.[1]

Q2: I'm observing very low yields of my desired piperidinol. What are the likely reasons?

Low yields can be attributed to several factors, including incomplete reagent formation, quenching of the Grignard reagent, or competing side reactions.[1]

Potential Causes & Solutions:

  • Incomplete Grignard Formation: Ensure the magnesium is fully consumed before adding the piperidone substrate.[1] Consider titrating the Grignard reagent to determine its exact concentration before use.

  • Moisture Contamination: Traces of water in the piperidone solution or the reaction flask will quench the Grignard reagent.[3]

  • Sub-optimal Temperature Control: The addition of the piperidone should be performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions.[1][4] Add the piperidone solution dropwise to control the exotherm.[1][4]

  • Side Reactions: The most common yield-reducing side reactions are enolization and reduction. (See Q3 for details).

  • Inefficient Workup: Ensure the quenching and extraction procedures are optimized to prevent product loss.[1]

Q3: How can I minimize the formation of common side products like enolates or reduction products?

Side product formation is a major challenge. The Grignard reagent can act as a base or a reducing agent, competing with its desired role as a nucleophile.[1][5]

  • Enolization: The Grignard reagent can deprotonate the α-carbon of the piperidone, forming an enolate that, upon workup, reverts to the starting ketone.[1][5]

    • Solution: Perform the addition of the piperidone at lower temperatures (e.g., -78 °C).[1] Using a less sterically hindered Grignard reagent may also help.[1] The addition of cerium(III) chloride (CeCl₃) can generate a less basic organocerium reagent in situ, which favors nucleophilic addition over enolization.

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the piperidone to a secondary alcohol via a six-membered transition state.[5]

    • Solution: Use a Grignard reagent that lacks β-hydrogens (e.g., phenylmagnesium bromide, methylmagnesium bromide) if the synthesis allows.[1] Performing the reaction at a lower temperature can also disfavor the reduction pathway.[1]

  • Wurtz Coupling: A biaryl byproduct can form from the coupling of the Grignard reagent with unreacted aryl halide.[1]

    • Solution: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration and use a slight excess of magnesium.[1]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of N-Boc-protected piperidinols. Yields are highly dependent on the specific substrate, scale, and adherence to anhydrous conditions.

ParameterConditionRationaleTypical Range
Stoichiometry Aryl Halide : Mg : PiperidoneA slight excess of magnesium ensures complete conversion of the halide. A slight excess of Grignard reagent drives the reaction to completion.1.0 : 1.2 : 1.0[4]
Temperature Grignard FormationControlled reflux maintains a steady reaction rate without promoting side reactions like Wurtz coupling.[4]35-65 °C (Refluxing THF)[4]
Temperature Piperidone AdditionLow temperature is critical to control the exotherm and minimize side reactions such as enolization and reduction.[1][4]-78 °C to 5 °C[1][4]
Reaction Time Grignard FormationAllows for complete consumption of magnesium and formation of the organometallic reagent.1-2 hours[1]
Reaction Time Piperidone Addition & StirringEnsures the reaction proceeds to completion after the dropwise addition.2-4 hours[4]
Typical Yield Overall Isolated YieldHighly variable based on substrate and optimization.60-85%[4]

Experimental Protocols

Protocol: Synthesis of 1-Boc-4-phenyl-4-hydroxypiperidine

This protocol provides a representative procedure for the synthesis of a tertiary piperidinol.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal)

  • 1-Boc-4-piperidone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under vacuum. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask.

    • Add a solution of bromobenzene (1.0 equivalent) in anhydrous THF to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by a gentle reflux and the fading of the iodine color.[1] Gentle warming with a heat gun may be required.[1]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

    • After addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.[1]

  • Reaction with 1-Boc-4-piperidone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.[1]

    • In a separate flask, dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add this solution to the dropping funnel.[1]

    • Add the piperidone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains at 0 °C.[1]

    • After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[1]

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1][2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 1-Boc-4-phenyl-4-hydroxypiperidine.[1]

Visualizations

troubleshooting_workflow start Low Yield or Reaction Failure q_init Did the reaction initiate? start->q_init sol_init 1. Ensure anhydrous conditions. 2. Activate Mg (I₂, DBE, crush). 3. Check halide purity. q_init->sol_init No q_sm Starting material recovered? q_init->q_sm Yes success Yield Optimized sol_init->success sol_sm Likely enolization. - Lower addition temp (-78°C). - Use >1.1 eq. Grignard. - Consider CeCl₃ additive. q_sm->sol_sm Yes q_side_prod Side products observed? q_sm->q_side_prod No sol_sm->success sol_reduction Reduction Product (Sec-Alcohol): - Lower reaction temperature. - Use Grignard without β-hydrogens. q_side_prod->sol_reduction Yes sol_wurtz Wurtz Coupling (Biaryl): - Add halide slowly to Mg. - Use slight excess of Mg. q_side_prod->sol_wurtz Yes q_side_prod->success No, review stoichiometry & workup procedure sol_reduction->success sol_wurtz->success

Caption: Troubleshooting decision tree for Grignard reaction optimization.

reaction_pathways cluster_main Desired Pathway cluster_side Side Reactions piperidone N-Protected 4-Piperidone desired_product Desired Product (Tertiary Piperidinol) piperidone->desired_product Nucleophilic Addition (Low Temp) enolate Side Product (Enolate) piperidone->enolate Deprotonation (Base) reduction_product Side Product (Secondary Alcohol) piperidone->reduction_product Hydride Transfer (Reduction) grignard R-MgX

Caption: Competing reaction pathways in piperidinol synthesis.

References

4-(4-Bromophenyl)-4-hydroxypiperidine handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-(4-Bromophenyl)-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound with the molecular formula C11H14BrNO. It is a metabolite of the antipsychotic drug Bromperidol.[1] In a research and development context, it serves as a key building block and intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[2]

Q2: What are the main hazards associated with this compound?

A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin irritation (Category 2)[3]

  • Serious eye irritation (Category 2)[3]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[3]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and integrity of this compound. The recommended storage conditions are:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • For long-term storage, a temperature of 4°C is recommended, and the compound should be protected from light.[1]

  • If dissolved in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: To ensure personal safety, the following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Accidental Spill

  • Small Spill:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid generating dust.[6]

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4]

    • Clean the spill area thoroughly with soap and water.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert your institution's safety officer and follow emergency protocols.

    • Prevent the spill from entering drains or waterways.[6]

    • Only trained personnel with appropriate respiratory protection and protective clothing should handle the cleanup.[6]

Issue 2: Unexpected Reaction Outcome During Synthesis (e.g., Low Yield in Grignard Reaction)

  • Potential Cause: Incomplete reaction or side reactions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

    • Control Addition Rate: Add the Grignard reagent dropwise to the ketone solution to maintain a gentle reflux and minimize side reactions.

    • Purification: Employ column chromatography or recrystallization to purify the final product and remove byproducts.

Issue 3: In case of personal exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if you feel unwell.[3][7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Get immediate medical attention.[7]

Quantitative Data Summary

PropertyValueReference
Molecular Weight256.14 g/mol [1]
Melting Point167-170 °C[3]
Boiling Point361 °C at 760 mmHg[3]
Flash Point172.1 °C[3]
Density1.436 g/cm³[3]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative example for the synthesis of aryl-4-hydroxypiperidines and can be adapted for this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromo-4-bromobenzene

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a single crystal of iodine to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-4-bromobenzene in anhydrous THF.

    • Add a small portion of the 1-bromo-4-bromobenzene solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction starts, add the remaining 1-bromo-4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.

  • Reaction with N-Boc-4-piperidone:

    • In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the N-Boc-4-piperidone solution dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Procedure cluster_large_spill Large Spill Procedure Spill Spill Occurs AssessSize Assess Spill Size Spill->AssessSize WearPPE_Small Wear Appropriate PPE AssessSize->WearPPE_Small Small Evacuate Evacuate Area AssessSize->Evacuate Large ContainSpill Contain & Clean Up (Sweep solid, avoid dust) WearPPE_Small->ContainSpill DisposeWaste_Small Dispose of Waste in Labeled Container ContainSpill->DisposeWaste_Small Alert Alert Safety Officer Evacuate->Alert TrainedPersonnel Cleanup by Trained Personnel Only Alert->TrainedPersonnel

Caption: Decision workflow for handling a spill of this compound.

PPE_Workflow Start Handling 4-(4-Bromophenyl) -4-hydroxypiperidine EyeProtection Eye Protection (Safety Goggles/Face Shield) Start->EyeProtection HandProtection Hand Protection (Chemical-Resistant Gloves) Start->HandProtection BodyProtection Body Protection (Lab Coat/Protective Clothing) Start->BodyProtection RespiratoryProtection Respiratory Protection (Fume Hood/Respirator) Start->RespiratoryProtection Proceed Proceed with Experiment

Caption: Mandatory Personal Protective Equipment (PPE) for handling the compound.

References

Technical Support Center: HPLC Analysis of Bromperidol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of bromperidol (B1667933) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of bromperidol that I should be looking for in my analysis?

A1: The primary metabolite of bromperidol is reduced bromperidol (RBRP)[1]. Other known human metabolites include 4-(4-Bromophenyl)piperidin-4-ol and 4'-Fluorobutyrophenone[2]. In some cases, a major metabolite in human urine has been identified as an O-glucofuranosiduronolactone conjugate of bromperidol[3].

Q2: What are typical plasma concentrations of bromperidol and reduced bromperidol observed in patients?

A2: Plasma concentrations can vary significantly among individuals. In one study with schizophrenic patients, plasma concentrations of bromperidol (BRP) ranged from 2.2 to 23.5 ng/mL, and reduced bromperidol (RBRP) ranged from 0.2 to 8.2 ng/mL[1]. The mean ratio of RBRP to BRP in plasma was approximately 0.31[1].

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of bromperidol and its metabolites.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for bromperidol and its metabolites. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here is a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_column Check Column Health start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase solution_column Flush, regenerate, or replace column check_column->solution_column Void, contamination, or degradation? check_sample Investigate Sample and Injection check_mobile_phase->check_sample solution_mobile_phase Adjust pH, use fresh mobile phase, add modifiers check_mobile_phase->solution_mobile_phase Incorrect pH or composition? check_system Inspect HPLC System check_sample->check_system solution_sample Reduce injection volume, change sample solvent check_sample->solution_sample Overload or solvent mismatch? solution_system Check for leaks, minimize extra-column volume check_system->solution_system Leaks or dead volume? G drift Baseline Drift temp Temperature Fluctuations drift->temp mobile_phase Mobile Phase Issues drift->mobile_phase contamination System Contamination drift->contamination detector Detector Issues drift->detector temp_causes Unstable column or detector temperature temp->temp_causes mobile_phase_causes Improper mixing, degradation, or air bubbles mobile_phase->mobile_phase_causes contamination_causes Contaminated column or detector cell contamination->contamination_causes detector_causes Aging lamp or dirty flow cell detector->detector_causes G start Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase flow_rate Adjust Flow Rate mobile_phase->flow_rate temperature Change Column Temperature flow_rate->temperature column Select a Different Column temperature->column end Improved Resolution column->end

References

Technical Support Center: Crystallization of 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of crystallization methods for 4-(4-Bromophenyl)-4-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound after crystallization?

A1: Crystalline this compound is generally described as a white to light yellow or light orange powder or crystal.[1] The color may vary depending on the purity and the solvent system used for crystallization.

Q2: What are some suitable solvents for the crystallization of this compound and related compounds?

A2: While specific data for this compound is limited in publicly available literature, various solvents have been used for the crystallization of structurally similar 4-hydroxypiperidine (B117109) derivatives. These include ether, dilute methanol, methylcyclohexane, and ethyl acetate.[2] For the related compound 1-(4-bromophenyl)piperidine, a mixture of dichloromethane (B109758) and n-heptane (1:4 ratio) has been used for recrystallization.[3] A summary of solvents used for similar compounds is provided in the table below.

Q3: Can this compound exist in different crystalline forms (polymorphs)?

A3: The existence of polymorphs for this compound is not explicitly documented in the provided search results. However, polymorphism is a common phenomenon for organic molecules, and different crystallization conditions (e.g., solvent, temperature, cooling rate) could potentially lead to different crystalline forms. It is advisable to characterize the resulting crystals using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to identify any polymorphic variations.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the crystallization of this compound.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in the specific solvent.

  • Solution 1: Reduce the cooling rate. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. A slower cooling process encourages the orderly arrangement of molecules into a crystal lattice.

  • Solution 2: Add more solvent. The concentration of your compound might be too high. Add a small amount of the same solvent to the heated mixture to reduce the saturation level.

  • Solution 3: Use a different solvent system. Try a solvent in which the compound has slightly lower solubility at elevated temperatures. You can also explore co-solvent systems (see the data table below).

Q2: I am getting a fine powder instead of well-defined crystals. How can I improve crystal size?

A2: The formation of a fine powder suggests that nucleation was too rapid and widespread, leading to a large number of small crystals.

  • Solution 1: Decrease the rate of cooling. As with "oiling out," a slower cooling process will favor the growth of existing crystals over the formation of new nuclei.

  • Solution 2: Reduce the level of supersaturation. Use a slightly larger volume of solvent to dissolve the compound.

  • Solution 3: Employ a seeding technique. Add a few small, pre-existing crystals of this compound to the solution as it cools. These seed crystals will provide a template for further crystal growth.

Q3: The resulting crystals are discolored. How can I improve their purity and appearance?

A3: Discoloration often indicates the presence of impurities.

  • Solution 1: Perform a preliminary purification. Before the final crystallization, consider treating the solution with activated charcoal. Gently heat the solution with a small amount of activated charcoal for a few minutes, and then filter the hot solution to remove the charcoal and adsorbed impurities.

  • Solution 2: Recrystallize the material. A second recrystallization step can significantly improve the purity and color of the final product.

  • Solution 3: Ensure inert atmosphere. If the compound is susceptible to oxidation, performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts.

Data Presentation

Table 1: Solvent Systems for Crystallization of 4-Hydroxypiperidine Derivatives

CompoundSolvent SystemReference
3-methyl-4-phenyl-4-hydroxy-piperidineEther (for fractional crystallization)[2]
2,3-dimethyl 4 phenyl 4 hydroxypiperidineDilute Methanol[2]
N,3-dimethyl-4 phenyl 4 hydroxy-piperidineMethylcyclohexane[2]
3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidineEthyl Acetate[2]
1-(4-bromophenyl)piperidineDichloromethane: n-heptane (1:4)[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Crystallization using a Co-Solvent System (e.g., Dichloromethane/n-Heptane)

  • Dissolution: Dissolve the crude this compound in a minimum amount of a good solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble, e.g., n-heptane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the good solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to stand undisturbed at room temperature or in a cool environment. Crystals should form over time.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_node End: Pure Crystals dry->end_node

Caption: A typical workflow for the recrystallization of a solid compound.

Troubleshooting_Crystallization start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out powder Fine Powder Formed? oiling_out->powder No sol_oiling Reduce Cooling Rate Add More Solvent Change Solvent oiling_out->sol_oiling Yes discolored Crystals Discolored? powder->discolored No sol_powder Slower Cooling Reduce Supersaturation Use Seed Crystals powder->sol_powder Yes success Well-defined Crystals discolored->success No sol_discolored Activated Charcoal Recrystallize Again Inert Atmosphere discolored->sol_discolored Yes sol_oiling->start sol_powder->start sol_discolored->start

Caption: A troubleshooting guide for common crystallization problems.

References

Validation & Comparative

Comparative Analysis of 4-(4-Bromophenyl)-4-hydroxypiperidine and Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of 4-(4-Bromophenyl)-4-hydroxypiperidine and its structurally similar halogenated analogs, 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-(4-fluorophenyl)-4-hydroxypiperidine. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of psychoactive drugs and other therapeutics.[1] This document outlines their physicochemical properties, synthesis, and available biological data to aid researchers in selecting the appropriate molecule for their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its chloro and fluoro analogs is presented in Table 1. The data highlights the influence of the halogen substituent on the molecular weight and melting point of these compounds.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-(4-Chlorophenyl)-4-hydroxypiperidine4-(4-Fluorophenyl)-4-hydroxypiperidine
Molecular Formula C₁₁H₁₄BrNOC₁₁H₁₄ClNOC₁₁H₁₄FNO
Molecular Weight 256.14 g/mol [2][3]211.69 g/mol [4]195.24 g/mol
Appearance White to light yellow powder/crystal[3]White to creamy-white crystalline powderNot specified
Melting Point 167-170 °C137-140 °CNot specified
CAS Number 57988-58-6[2][3]39512-49-7[4]3888-65-1

Synthesis and Purification

The synthesis of 4-aryl-4-hydroxypiperidines is commonly achieved through the Grignard reaction, a versatile method for forming carbon-carbon bonds. A general experimental workflow for the synthesis of this compound is outlined below.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Materials: - 1,4-Dibromobenzene (B42075) - Magnesium turnings - 4-Piperidone (B1582916) Grignard Grignard Reagent Formation Start->Grignard Anhydrous Ether Reaction Reaction with 4-Piperidone Grignard->Reaction Quenching Aqueous Work-up (Quenching) Reaction->Quenching Ammonium (B1175870) Chloride Solution Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying e.g., Na2SO4 Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product 4-(4-Bromophenyl)-4- hydroxypiperidine Recrystallization->Final_Product Analysis Analysis: - NMR - IR - Mass Spectrometry - Melting Point Final_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.[5][6]

1. Grignard Reagent Formation:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • A solution of 1,4-dibromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.

  • Once the reaction starts, the remaining ethereal solution of 1,4-dibromobenzene is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with 4-Piperidone:

  • The Grignard reagent is cooled to 0 °C in an ice bath.

  • A solution of 4-piperidone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

3. Quenching and Work-up:

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is stirred until two clear layers are formed.

4. Extraction and Purification:

  • The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and water.[5][6]

Biological Activity and Signaling Pathways

This compound is a known metabolite of the antipsychotic drug bromperidol.[2][7] Similarly, 4-(4-chlorophenyl)-4-hydroxypiperidine is a metabolite of haloperidol. The parent drugs of these metabolites are known to exert their effects primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Consequently, the characterization of the binding affinities of these metabolites to these receptors is crucial for understanding their potential pharmacological activity.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[9][[“]][11] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Gi/o Dopamine->D2R:f0 AC Adenylyl Cyclase D2R:f1->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is another important GPCR target in the central nervous system. It primarily couples to the Gq/11 signaling pathway.[12][13] Upon activation by serotonin, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13]

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

This compound and its halogenated analogs are valuable building blocks in drug discovery. Their physicochemical properties are subtly influenced by the nature of the halogen substituent. While detailed comparative biological data on their direct receptor interactions is an area for further investigation, their role as metabolites of potent antipsychotic drugs underscores their relevance to neuropharmacology. The provided synthesis protocol and signaling pathway diagrams offer a foundational understanding for researchers working with these compounds. Further studies to elucidate their specific binding affinities and functional activities at key CNS receptors are warranted to fully characterize their potential.

References

A Comparative Analysis for the Modern Researcher: 4-(4-Bromophenyl)-4-hydroxypiperidine vs. 4-(4-Chlorophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and development, the selection of appropriate intermediates is a critical step that dictates the trajectory of drug discovery projects. Among the myriad of available building blocks, halogenated 4-aryl-4-hydroxypiperidines stand out for their utility in constructing complex molecular architectures, particularly for centrally acting agents. This guide provides a detailed, objective comparison of two prominent analogs: 4-(4-Bromophenyl)-4-hydroxypiperidine and 4-(4-Chlorophenyl)-4-hydroxypiperidine. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic and medicinal chemistry endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these compounds is paramount for their effective application. The substitution of a bromine atom for a chlorine atom on the phenyl ring imparts subtle yet significant differences in their molecular weight, melting point, and potentially their reactivity and metabolic stability.

PropertyThis compound4-(4-Chlorophenyl)-4-hydroxypiperidine
CAS Number 57988-58-6[1]39512-49-7[2]
Molecular Formula C₁₁H₁₄BrNO[1]C₁₁H₁₄ClNO[2]
Molecular Weight 256.14 g/mol [1]211.69 g/mol [2]
Appearance White to light yellow or light orange powder/crystalWhite to creamy-white crystalline powder[3]
Melting Point 165.0 to 169.0 °C137-140 °C

Pharmacological Significance: Key Intermediates and Metabolites

Both this compound and 4-(4-Chlorophenyl)-4-hydroxypiperidine are of significant interest primarily as key intermediates in the synthesis of antipsychotic drugs. Their structural framework is a cornerstone for the development of dopamine (B1211576) receptor antagonists.

This compound is a known human metabolite of the antipsychotic drug Bromperidol, produced through N-dealkylation.[1][4] Similarly, 4-(4-Chlorophenyl)-4-hydroxypiperidine is a recognized human metabolite of the widely used antipsychotic, Haloperidol.[2] This metabolic relationship underscores the importance of understanding the intrinsic activities and toxicological profiles of these precursors.

While derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine have been investigated for potential analgesic and hypotensive activities, the parent compound itself has been reported to exhibit negligible analgesic effects in preclinical studies.[5] This suggests that their primary pharmacological relevance lies in their role as building blocks for more complex and potent molecules.

cluster_0 Metabolic Pathway Haloperidol Haloperidol N-dealkylation N-dealkylation Haloperidol->N-dealkylation Bromperidol Bromperidol Bromperidol->N-dealkylation 4-(4-chlorophenyl)-4-hydroxypiperidine 4-(4-chlorophenyl)-4-hydroxypiperidine This compound This compound N-dealkylation->4-(4-chlorophenyl)-4-hydroxypiperidine Metabolite of Haloperidol N-dealkylation->this compound Metabolite of Bromperidol

Metabolic conversion of parent drugs to their respective hydroxypiperidine metabolites.

Synthesis and Experimental Protocols

The most common and industrially viable method for the synthesis of these compounds is the Grignard reaction. This involves the reaction of an N-protected piperidinone derivative with the appropriate arylmagnesium halide.

General Experimental Protocol: Grignard Synthesis of 4-(4-halophenyl)-4-hydroxypiperidines

Materials:

  • N-protected-4-piperidone (e.g., N-benzyl-4-piperidone or N-Boc-4-piperidone)

  • 4-Bromochlorobenzene or 4-Dibromobenzene

  • Magnesium turnings

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Iodine crystal (for initiation)

  • Ammonium (B1175870) chloride solution (for quenching)

  • Appropriate acid for deprotection (if necessary)

Workflow:

cluster_1 Synthetic Workflow Start Start Grignard_Reagent_Formation Formation of Arylmagnesium Halide Start->Grignard_Reagent_Formation Reaction Reaction with N-protected-4-piperidone Grignard_Reagent_Formation->Reaction Quenching Aqueous Quench (e.g., NH4Cl) Reaction->Quenching Workup Extraction and Purification Quenching->Workup Deprotection Acidic Deprotection (if required) Workup->Deprotection Final_Product Final_Product Deprotection->Final_Product

Generalized workflow for the Grignard synthesis of 4-(4-halophenyl)-4-hydroxypiperidines.

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a crystal of iodine are placed in anhydrous THF. A solution of the corresponding 4-halo-halobenzene (e.g., 4-bromochlorobenzene for the chloro-analog or 1,4-dibromobenzene (B42075) for the bromo-analog) in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Grignard Reaction: The solution of the N-protected-4-piperidone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the N-protected 4-(4-halophenyl)-4-hydroxypiperidine.

  • Deprotection (if applicable): If an N-Boc protecting group is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in dioxane) to yield the final product. For an N-benzyl group, catalytic hydrogenation is typically employed.

Toxicological Profile

The toxicological data for both compounds is primarily available through their Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements. Both compounds are classified as harmful if swallowed and cause skin and serious eye irritation.

GHS Hazard StatementThis compound4-(4-Chlorophenyl)-4-hydroxypiperidine
Acute Toxicity, Oral Not explicitly classified in provided search results, but caution is advised.H302: Harmful if swallowed[2]
Skin Corrosion/Irritation H315: Causes skin irritation[1]H315: Causes skin irritation[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]H319: Causes serious eye irritation[2]
Specific target organ toxicity H335: May cause respiratory irritation[1]H335: May cause respiratory irritation[2]

It is important to note that as metabolites of psychoactive drugs, these compounds may possess their own distinct toxicological profiles that warrant further investigation beyond their roles as synthetic intermediates.

Conclusion and Future Perspectives

Both this compound and 4-(4-Chlorophenyl)-4-hydroxypiperidine are valuable precursors in medicinal chemistry, particularly for the synthesis of antipsychotic agents. The choice between the two will likely depend on the specific synthetic strategy, the desired electronic properties of the final molecule, and cost considerations. The bromo- a log offers a higher molecular weight and melting point, which may be advantageous in certain crystallization processes. Conversely, the chloro-analog is a metabolite of the widely studied drug haloperidol, potentially offering a more extensive body of existing research on its metabolic fate.

Direct comparative studies on the receptor binding affinities, metabolic stability, and detailed toxicological profiles of these two compounds are currently limited in the public domain. Such studies would be highly valuable to the research community, providing a more nuanced understanding of how the seemingly minor substitution of bromine for chlorine can impact the biological and chemical properties of the 4-aryl-4-hydroxypiperidine scaffold. Future research in this area would undoubtedly aid in the rational design of next-generation therapeutics.

References

A Comparative Guide to the Purity Analysis of 4-(4-Bromophenyl)-4-hydroxypiperidine by GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous purity analysis of pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(4-Bromophenyl)-4-hydroxypiperidine is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of this compound, complete with supporting experimental protocols and data presentation.

Introduction to Purity Analysis

Impurity profiling is a critical aspect of pharmaceutical development and quality control.[2] Impurities can arise from various sources, including the synthesis process, degradation, or storage.[3] Regulatory agencies require the identification and quantification of impurities to ensure that they are within acceptable limits. The choice of analytical technique for purity analysis depends on the physicochemical properties of the analyte and the potential impurities.

This compound is a polar compound with a moderately high molecular weight (256.14 g/mol ).[4] Its polarity and potential for thermal degradation present unique challenges and considerations when choosing between GC-MS and LC-MS.

Comparison of GC-MS and LC-MS for Purity Analysis

The selection of an appropriate analytical technique is crucial for accurate and reliable purity assessment. Below is a comparative summary of GC-MS and LC-MS for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with the stationary and mobile phases.[2]
Analyte Suitability Requires analytes to be volatile and thermally stable.[5] Due to the polar nature and hydroxyl group of this compound, derivatization is necessary to increase volatility and thermal stability.[6]Well-suited for a wide range of compounds, including polar, non-volatile, and thermally labile molecules, making it ideal for the direct analysis of this compound.[7]
Sample Preparation Involves a mandatory derivatization step, which adds complexity and potential for sample loss or artifact formation.Typically involves simple dissolution of the sample in a suitable solvent.[3]
Sensitivity Can offer high sensitivity, particularly for volatile compounds.Generally offers higher sensitivity for a broader range of compounds, especially in complex matrices.[7]
Selectivity High selectivity is achieved through chromatographic separation and mass analysis.High selectivity is achieved through a combination of chromatographic separation and various ionization techniques in the mass spectrometer.[3]
Impurity Detection Effective for identifying volatile and semi-volatile impurities. May not be suitable for detecting non-volatile or thermally labile impurities.Capable of detecting a wide range of impurities with varying polarities and molecular weights.[2][3]
Speed of Analysis Run times can be relatively short once the sample is prepared.Run times are comparable to GC-MS, with modern UPLC systems offering very fast analyses.
Cost and Complexity Instrumentation is generally less expensive and easier to operate and maintain.Instrumentation is more expensive and requires a higher level of expertise for operation and maintenance.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are proposed experimental protocols for the purity analysis of this compound by GC-MS and LC-MS.

GC-MS Experimental Protocol (with Derivatization)

1. Sample Preparation (Silylation)

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl and secondary amine groups.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

LC-MS Experimental Protocol

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. LC-MS Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: 5% to 95% B.

    • 10-12 min: 95% B.

    • 12.1-15 min: 5% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: m/z 50-1000.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject into GC cool->inject separate Separation in GC Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Obtain Mass Spectra chromatogram->spectra identify Identify Impurities spectra->identify quantify Quantify Purity identify->quantify

GC-MS analysis workflow with derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into LC filter->inject separate Separation in LC Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Obtain Mass Spectra chromatogram->spectra identify Identify Impurities spectra->identify quantify Quantify Purity identify->quantify

LC-MS analysis workflow.

Potential Impurities

A comprehensive purity analysis requires consideration of potential impurities that may be present in the this compound sample. These can include:

  • Starting materials: Unreacted starting materials from the synthesis, such as 4-bromobenzonitrile (B114466) and piperidin-4-one.

  • By-products: Compounds formed through side reactions during the synthesis.

  • Degradation products: Impurities formed due to the instability of the compound under certain conditions (e.g., heat, light, or pH).

The synthesis of 4-hydroxypiperidine (B117109) derivatives can involve multiple steps, each with the potential to introduce impurities.[8] For instance, the synthesis of the parent 4-hydroxypiperidine can start from N-Boc-4-hydroxypiperidine.[9] The synthesis of this compound could potentially involve the reaction of a Grignard reagent derived from 1,4-dibromobenzene (B42075) with a protected piperidin-4-one, followed by deprotection. In this hypothetical route, impurities could include unreacted starting materials, biphenyl (B1667301) derivatives from the Grignard reaction, and incompletely deprotected intermediates.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the purity analysis of this compound. However, for this particular compound, LC-MS is the more direct and versatile method . Its ability to analyze polar and potentially thermally labile compounds without the need for derivatization simplifies sample preparation and avoids potential artifacts.[7] LC-MS is also well-suited for detecting a broader range of potential impurities, which is crucial for a comprehensive purity assessment in a pharmaceutical context.[2][3]

GC-MS can be a viable alternative, especially if an LC-MS system is not available. However, the mandatory derivatization step adds complexity to the workflow and may not be suitable for all potential impurities. The choice between these two techniques will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the impurities being investigated.

References

A Comparative Guide to the Antioxidant Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its versatile biological activities.[1][2] Among these, the antioxidant potential of piperidine derivatives has garnered significant attention, with numerous studies exploring their capacity to mitigate oxidative stress by neutralizing reactive oxygen species (ROS).[3][4] This guide provides an objective comparison of the antioxidant activity of various piperidine derivatives, supported by experimental data from peer-reviewed literature. It also includes detailed experimental protocols for common antioxidant assays and visual representations of experimental workflows and relevant biological pathways to aid in the design and evaluation of novel antioxidant agents.

Comparative Antioxidant Activity of Piperidine Derivatives

The antioxidant capacity of piperidine derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or chemical function by 50%. A lower IC50 value indicates greater antioxidant potency.

The following table summarizes the IC50 values for various piperidine derivatives from different studies. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.

Derivative ClassSpecific Derivative/SubstituentAssayIC50 ValueStandardIC50 Value (Standard)Reference
Piperidine-Substituted ChalconesDerivative with 4-hydroxy-3-methoxyphenyl moietyDPPH25.40 ± 0.17 µMAscorbic AcidNot specified[5]
Piperidine-Substituted ChalconesDerivative with 4-hydroxy-3-methoxyphenyl moietyABTS27.61 ± 0.16 µMAscorbic AcidNot specified[5]
Piperamides4-Hydroxyphenyl substitutedDPPH8.3 ± 0.02 µg/mLAscorbic Acid12.6 ± 0.43 µg/mL[6]
PiperamidesPhenyl substitutedDPPH36.9 ± 0.17 µg/mLAscorbic Acid12.6 ± 0.43 µg/mL[6]
N-Aryl PiperidinesUnsubstituted PhenylDPPHHigh ActivityNot specifiedNot specified[2]
N-Aryl Piperidines4-Nitro PhenylDPPHHigh ActivityNot specifiedNot specified[2]
Piperidinone Oximes3-Ethyl-2,6-diphenyl derivativeDPPH, ABTS, Superoxide, NO, HydroxylEffective ScavengerNot specifiedNot specified
Furan-Piperidine HybridH2Hydrogen Peroxide Scavenging14.18 ± 0.61 µg/mLKetoprofenNot applicable[7]
3,4,5-Trisubstituted PiperidinesContaining TEMPO and a proximal hydroxy groupABTSNanomolar range (comparable to TEMPO)TEMPONot specified

Experimental Protocols

Detailed methodologies for the most frequently cited antioxidant assays are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test piperidine compounds and a positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., methanol, ethanol, DMSO). From this stock, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate or test tubes, add a specific volume of the piperidine compound solution at different concentrations.

    • Add an equal volume of the DPPH working solution to each well/tube.

    • Include a blank (solvent without the test compound) and a positive control.

    • Incubate the plate/tubes in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical and is typically determined by plotting the percentage of scavenging activity against the concentration of the compound.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[9]

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test piperidine compounds and a positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the piperidine derivative in a suitable solvent. From this stock, prepare a series of dilutions.

  • Assay:

    • Add a small volume of the piperidine compound solution at different concentrations to a 96-well microplate or test tubes.

    • Add the ABTS•+ working solution to each well/tube.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Visualizing Experimental and Biological Pathways

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G Compound Piperidine Derivative Stock Solution Mixing Mix Compound Dilutions with Radical Solution Compound->Mixing Assay_Reagent Radical Solution (DPPH or ABTS•+) Assay_Reagent->Mixing Incubation Incubate in the Dark Mixing->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized Neutralized Species ROS->Neutralized is converted to Damage Oxidative Damage (Cellular Dysfunction, Apoptosis) Cell->Damage leads to Piperidine Piperidine Derivative (Antioxidant) Piperidine->ROS scavenges

References

The Pivotal Role of the 4-Aryl-4-Hydroxypiperidine Scaffold in Opioid Receptor Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of key pharmacophores is paramount. The 4-aryl-4-hydroxypiperidine moiety stands as a cornerstone in the design of centrally acting agents, particularly those targeting opioid receptors. This guide provides a comprehensive comparison of 4-aryl-4-hydroxypiperidine analogs, delving into their binding affinities and functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a critical resource for the rational design of novel therapeutics.

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid framework allows for precise orientation of key pharmacophoric elements, namely the basic nitrogen, the aryl ring, and the hydroxyl group, which are crucial for interaction with opioid receptors. Modifications to these three key areas of the molecule can dramatically influence binding affinity, receptor selectivity, and functional activity, leading to a wide spectrum of pharmacological profiles ranging from potent agonists to antagonists.

Comparative Analysis of Opioid Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of various 4-aryl-4-hydroxypiperidine analogs for the µ, δ, and κ opioid receptors. The data, extracted from peer-reviewed studies, highlights the impact of systematic structural modifications on receptor interaction.[1]

Table 1: Influence of N-Substituent and 4-Alkyl-Substituent on Opioid Receptor Affinity of 4-(m-Hydroxyphenyl)piperidine Analogs[1]
CompoundN-Substituent4-Alkyl Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
1 MethylH18 ± 22100 ± 4001100 ± 200
2 MethylMethyl2.5 ± 0.31200 ± 200250 ± 30
3 Methyln-Propyl1.1 ± 0.1140 ± 10110 ± 10
4 Methylt-Butyl2.0 ± 0.1110 ± 10180 ± 20
5 PhenethylH0.8 ± 0.182 ± 786 ± 8
6 PhenethylMethyl0.31 ± 0.0365 ± 555 ± 4
7 Phenethyln-Propyl0.18 ± 0.0235 ± 330 ± 2
8 Phenethylt-Butyl0.25 ± 0.0245 ± 440 ± 3

Key SAR Observations:

  • N-Substituent: Substitution on the piperidine (B6355638) nitrogen significantly impacts affinity. Larger, more lipophilic groups like phenethyl generally lead to higher affinity across all three opioid receptor subtypes compared to a simple methyl group.

  • 4-Alkyl Substituent: The introduction of a small alkyl group at the 4-position of the piperidine ring generally enhances affinity. This effect is observed for both N-methyl and N-phenethyl analogs.

Signaling Pathways and Functional Activity

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two major pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. Agonist binding triggers a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gαi/o). This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. The dissociation of the Gβγ subunit can also modulate ion channels. Concurrently, agonist-bound receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin binding leads to receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades. The differential activation of these pathways by various ligands is known as "biased agonism" and is a key area of research for developing safer opioids.

Opioid Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein activates GRK GRK Opioid_Receptor->GRK activates beta_Arrestin β-Arrestin Opioid_Receptor->beta_Arrestin recruits AC Adenylyl Cyclase G_Protein->AC inhibits Signaling_G G-protein Dependent Signaling G_Protein->Signaling_G cAMP cAMP (decreased) AC->cAMP produces GRK->Opioid_Receptor phosphorylates Ligand 4-Aryl-4-hydroxypiperidine (Agonist) Ligand->Opioid_Receptor binds Signaling_beta β-Arrestin Dependent Signaling (Desensitization, Internalization) beta_Arrestin->Signaling_beta Experimental_Workflow_SAR cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & SAR Compound_Design Design Analogs (Vary N-substituent, Aryl group, etc.) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay cAMP_Assay cAMP Inhibition Assay (Determine EC50, Emax) Purification->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50, Emax) Purification->Arrestin_Assay Data_Table Tabulate Quantitative Data Binding_Assay->Data_Table cAMP_Assay->Data_Table Arrestin_Assay->Data_Table SAR_Analysis Analyze Structure-Activity Relationships Data_Table->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design

References

Validating the Synthesis of 4-(4-Bromophenyl)-4-hydroxypiperidine: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-(4-Bromophenyl)-4-hydroxypiperidine is a valuable building block in the development of various pharmaceutical agents. This guide provides an objective comparison of the primary synthetic route to this compound, the Grignard reaction, with a viable alternative, reductive amination. The performance of each method is evaluated based on experimental data to aid in the selection of the most suitable protocol.

The validation of any synthetic product relies on thorough analytical characterization. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential to confirm its structure and purity.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds. An alternative approach is reductive amination, which offers a different pathway to the target molecule. Below is a summary of the key performance indicators for each method.

ParameterGrignard Reaction with N-Boc-4-piperidoneReductive Amination
Starting Materials 1-Bromo-4-iodobenzene (B50087), Magnesium, N-Boc-4-piperidone4-Bromobenzaldehyde (B125591), Piperidine (B6355638) derivative, Reducing agent
Typical Yield 60-85% (estimated for analogous reactions)Variable, typically moderate to high
Reaction Time ~6-8 hours~12-24 hours
Purity Generally high after purificationCan require significant purification
Key Advantages High converstion rates, well-understood mechanismMilder reaction conditions may be possible
Key Disadvantages Requires strictly anhydrous conditions, highly exothermicPotential for side reactions, such as over-alkylation

Experimental Protocols

Primary Synthesis: Grignard Reaction

This protocol is adapted from established procedures for the synthesis of analogous 4-aryl-4-hydroxypiperidines.

Step 1: Formation of the Grignard Reagent (4-Bromophenylmagnesium Bromide)

  • All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 1-bromo-4-iodobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated by gentle heating.

  • Once the reaction begins (as evidenced by a color change and bubbling), add the remaining aryl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Boc-4-piperidone

  • In a separate three-necked flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool this solution to 0°C using an ice bath.

  • Slowly add the prepared Grignard reagent solution to the N-Boc-4-piperidone solution via a cannula or dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Work-up and Deprotection

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

  • For deprotection, dissolve the crude product in a suitable solvent (e.g., dichloromethane (B109758) or 1,4-dioxane) and add an excess of a strong acid, such as hydrochloric acid or trifluoroacetic acid.

  • Stir the mixture at room temperature for 1-4 hours.

  • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Alternative Synthesis: Reductive Amination

This is a general protocol for reductive amination that can be adapted for the synthesis of the target compound.

  • To a round-bottom flask, add the piperidine derivative (1.1 equivalents) and 4-bromobenzaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane or dichloroethane.

  • Add a catalytic amount of a dehydrating agent or acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Mandatory Visualizations

G cluster_grignard Grignard Synthesis Workflow A 1-Bromo-4-iodobenzene + Mg in anhydrous THF B 4-Bromophenylmagnesium Bromide (Grignard Reagent) A->B D Reaction at 0°C to RT B->D C N-Boc-4-piperidone C->D E N-Boc-4-(4-Bromophenyl)-4-hydroxypiperidine D->E F Acidic Deprotection (e.g., HCl or TFA) E->F G This compound F->G H Purification G->H I Validated Product H->I

Caption: Workflow for the Grignard Synthesis of this compound.

G cluster_validation Product Validation Logic Crude Crude Synthetic Product Purification Purification (Recrystallization/Chromatography) Crude->Purification Pure Purified Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity_Confirmed Purity >98% Structure_Confirmed->Purity_Confirmed

Caption: Logical workflow for the purification and analytical validation of the final product.

A Comparative Study of Bromperidol and Its Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative guide on the antipsychotic drug bromperidol (B1667933) and its primary metabolites, intended for researchers, scientists, and drug development professionals. This document outlines their pharmacodynamic and pharmacokinetic properties, supported by available experimental data, to facilitate further research and development in neuropharmacology.

Introduction

Bromperidol is a typical antipsychotic of the butyrophenone (B1668137) class, structurally similar to haloperidol (B65202), and is primarily used in the treatment of schizophrenia.[1][2] Its therapeutic effects are mainly attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3] Bromperidol also exhibits some affinity for serotonin (B10506) 5-HT2A receptors, which may contribute to its overall pharmacological profile.[3][4] The drug undergoes extensive metabolism in the liver, leading to the formation of several metabolites, with reduced bromperidol being one of the most significant. Understanding the comparative pharmacology and metabolism of bromperidol and its metabolites is crucial for optimizing its clinical use and for the development of new antipsychotic agents.

Pharmacodynamic Profile: Receptor Binding Affinity

The primary mechanism of action of bromperidol is the blockade of dopamine D2 receptors.[3] The affinity of a compound for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. While specific Ki values for bromperidol and its metabolites are not consistently reported across the literature, the available information indicates its potent antidopaminergic activity.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A Receptor
BromperidolData not availableData not available
Reduced BromperidolData not availableData not available

Note: Despite extensive searches, specific Ki values for a direct comparison of bromperidol and its metabolites were not found in the publicly available literature.

Pharmacokinetic Profile: Metabolism

Bromperidol is primarily metabolized in the liver, with the cytochrome P450 enzyme system playing a central role. Specifically, CYP3A4 is the key enzyme responsible for several metabolic pathways of bromperidol, including N-dealkylation and the oxidation of its metabolite, reduced bromperidol, back to the parent compound.[5][6][7]

The main metabolic pathways of bromperidol include:

  • Reduction: The ketone group of bromperidol is reduced to form reduced bromperidol.

  • N-dealkylation: This process is catalyzed by CYP3A4 and results in the formation of 4-(4-bromophenyl)-4-hydroxypiperidine.[5]

  • Dehydration: CYP3A4 also mediates the dehydration of bromperidol.[6]

The enzyme kinetics of these reactions, defined by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are important for understanding the rate of metabolism. While one study indicated that the Vmax and Km values for bromperidol's N-dealkylation and the reoxidation of reduced bromperidol are similar to those of haloperidol, specific values for bromperidol were not provided.[5]

Table 2: Comparative Metabolic Parameters

CompoundMetabolic PathwayEnzymeKmVmax
BromperidolN-dealkylationCYP3A4Data not availableData not available
Reduced BromperidolOxidationCYP3A4Data not availableData not available

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of compounds to dopamine D2 receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • Radioligand: [³H]-Spiperone.

  • Non-labeled competitor: Haloperidol (for non-specific binding).

  • Test compounds: Bromperidol and its metabolites.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ (pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand ([³H]-Spiperone), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism using Human Liver Microsomes (General Protocol)

This protocol outlines a general procedure for studying the metabolism of bromperidol using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Test compound: Bromperidol.

  • Acetonitrile or other organic solvent to terminate the reaction.

Procedure:

  • Pre-incubate the human liver microsomes, phosphate buffer, and bromperidol at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Determine the rate of metabolism and calculate pharmacokinetic parameters such as intrinsic clearance.[7][8]

HPLC-UV Method for Quantification in Plasma (General Protocol)

This protocol provides a general method for the simultaneous quantification of bromperidol and reduced bromperidol in plasma samples.[5][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column.

Reagents:

  • Acetonitrile (ACN).

  • Phosphate buffer.

  • Internal standard (e.g., a structurally related compound not present in the sample).

  • Plasma samples.

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard.

    • Add an extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Set according to the absorbance maxima of the analytes (e.g., around 220-245 nm).

    • Injection Volume: Typically 20-100 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to bromperidol, reduced bromperidol, and the internal standard based on their retention times.

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentrations of bromperidol and reduced bromperidol in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the calibration curve.

Visualizations

metabolic_pathway bromperidol Bromperidol reduced_bromperidol Reduced Bromperidol bromperidol->reduced_bromperidol Reduction n_dealkylated 4-(4-bromophenyl)-4- hydroxypiperidine bromperidol->n_dealkylated N-dealkylation (CYP3A4) dehydrated Dehydrated Bromperidol bromperidol->dehydrated Dehydration (CYP3A4) reduced_bromperidol->bromperidol Oxidation (CYP3A4)

Metabolic pathway of bromperidol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction hplc HPLC Separation (C18 Column) extraction->hplc uv UV Detection hplc->uv quantification Quantification uv->quantification

Workflow for HPLC analysis.

References

A Researcher's Guide to In Vitro Evaluation of 4-(4-Bromophenyl)-4-hydroxypiperidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key in vitro assays for characterizing the pharmacological activity of 4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP). As a primary metabolite of the antipsychotic drug Bromperidol, understanding the in vitro activity of BPHP is crucial for a comprehensive assessment of its pharmacological and toxicological profile. Due to the limited publicly available in vitro data for BPHP, this guide will focus on the parent compound, Bromperidol, and other structurally related 4-aryl-4-hydroxypiperidine derivatives to provide a relevant comparative framework. The assays discussed are fundamental in neuropsychopharmacology and are pivotal for screening and characterizing compounds targeting the central nervous system.

Key In Vitro Assays for Pharmacological Profiling

The pharmacological activity of BPHP and its analogs can be assessed through a variety of in vitro assays that probe their interactions with key CNS targets. The most relevant of these include receptor binding assays to determine affinity for dopamine (B1211576), serotonin (B10506), and sigma receptors, as well as functional assays to assess the modulation of monoamine transporters and G-protein coupled receptor (GPCR) signaling.

Dopamine Receptor Binding Assays

Given that the parent compound, Bromperidol, is a potent dopamine D2 receptor antagonist, assessing the affinity of BPHP for dopamine receptors is of primary importance. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor subtype.

Monoamine Transporter Inhibition Assays

Many centrally acting drugs exert their effects by modulating the reuptake of neurotransmitters such as serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET). In vitro uptake assays using synaptosomes or cell lines expressing these transporters can quantify the inhibitory potency (IC50) of a compound.

Sigma Receptor Binding Assays

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of neurological functions and are a target for many antipsychotic drugs. Radioligand binding assays are employed to determine the affinity of compounds for sigma-1 and sigma-2 receptors.

GPCR Functional Assays (Calcium Mobilization)

To determine if a compound acts as an agonist or antagonist at a Gq-coupled GPCR, or a Gi/o-coupled receptor engineered to signal through the Gq pathway, calcium mobilization assays are widely used. These assays measure changes in intracellular calcium levels in response to receptor activation.

Comparative In Vitro Activity Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of Bromperidol and other relevant 4-hydroxypiperidine (B117109) derivatives. This data provides a basis for predicting the potential activity of this compound.

Table 1: Comparative Binding Affinities for Dopamine Receptors

Compound/AnalogTarget ReceptorKi (nM)
BromperidolDopamine D20.25
HaloperidolDopamine D21.5
4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-oneDopamine D21.8[1]
O-alkylated eticlopride (B1201500) analogDopamine D21.77[1]
(-)-OSU6162Dopamine D2447[2]
ACR16Dopamine D2>1000[2]
4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidineDopamine D45.5[1]
4,4-difluoro-3-(3-methylphenoxymethyl)piperidineDopamine D413[1]

Table 2: Comparative Affinities for Serotonin Transporter (SERT)

Compound/AnalogTargetKi (nM)
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative 1SERT2-400[3]
1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative 11SERT9.2[4]
1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative 4SERT47.0[4]
FluoxetineSERT~1-10

Table 3: Comparative Binding Affinities for Sigma Receptors

Compound/AnalogTarget ReceptorKi (nM)
HaloperidolSigma-13.8
Reduced HaloperidolSigma-1High Affinity[5]
(+)-PentazocineSigma-1~2-5
trans-(+)-1dSigma-1High Affinity[6]
4-aroylpiperidine derivative 7eSigma-1High Affinity[7]
4-(α-hydroxyphenyl)piperidine derivative 8aSigma-1High Affinity[7]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity antagonist for D2-like receptors).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: 10 µM Haloperidol or 2 µM (+)-butaclamol.

  • Test Compounds: Serial dilutions of the 4-hydroxypiperidine derivatives.

  • 96-well microplates, scintillation fluid, and a scintillation counter.

Procedure:

  • Thaw the D2 receptor-expressing cell membrane preparations on ice.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]-Spiperone) at a concentration close to its Kd.

  • For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled competitor (e.g., Haloperidol).

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

Objective: To measure the potency (IC50) of a test compound to inhibit the uptake of a specific monoamine (e.g., serotonin) into cells expressing the corresponding transporter (SERT).

Materials:

  • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radiolabeled Substrate: [3H]-Serotonin.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibitor: A known SERT inhibitor (e.g., Fluoxetine) for positive control.

  • Test Compound: Serial dilutions of the 4-hydroxypiperidine derivative.

  • 24-well or 96-well cell culture plates, scintillation fluid, and a scintillation counter.

Procedure:

  • Plate the hSERT-expressing HEK293 cells in multi-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or control inhibitor for 10-20 minutes at 37°C.

  • Initiate the uptake by adding a fixed concentration of [3H]-Serotonin to each well.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Determine the IC50 value by plotting the percentage of inhibition of [3H]-Serotonin uptake against the concentration of the test compound.

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain or a cell line expressing the sigma-1 receptor.

  • Radioligand: [3H]-(+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Test Compound: Serial dilutions of the 4-hydroxypiperidine derivative.

  • 96-well microplates, filtration apparatus, and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the assay buffer, the test compound at various concentrations, and [3H]-(+)-Pentazocine.

  • To define non-specific binding, a separate set of wells will contain the radioligand and a high concentration of Haloperidol.

  • Add the membrane preparation to each well.

  • Incubate at 37°C for 120 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethylenimine.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values as described for the D2 receptor binding assay.

Visualizations

G General Workflow for In Vitro Compound Screening cluster_0 Assay Development cluster_1 Screening cluster_2 Data Analysis TargetSelection Target Selection (e.g., D2, SERT, Sigma-1) AssayOptimization Assay Optimization (e.g., Radioligand Conc., Incubation Time) TargetSelection->AssayOptimization PrimaryScreening Primary Screening (Single Concentration) AssayOptimization->PrimaryScreening DoseResponse Dose-Response Curve (IC50/EC50 Determination) PrimaryScreening->DoseResponse DataNormalization Data Normalization DoseResponse->DataNormalization CurveFitting Non-linear Regression (Curve Fitting) DataNormalization->CurveFitting ParameterCalculation Parameter Calculation (Ki, IC50) CurveFitting->ParameterCalculation G Dopamine D2 Receptor (Gi/o-coupled) Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds & activates Antagonist D2 Antagonist (e.g., Bromperidol) Antagonist->D2R blocks G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

References

Unraveling the Cross-Reactivity Profile of 4-(4-Bromophenyl)-4-hydroxypiperidine in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated cross-reactivity of 4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP) in various biological assays. Due to the limited availability of direct, quantitative binding data for BPHP, this analysis is primarily based on the pharmacological profile of its parent compound, the antipsychotic drug Bromperidol, and structurally related 4-aryl-4-hydroxypiperidine analogs. This guide aims to offer an objective perspective, supported by available experimental data, to inform research and drug development decisions.

Executive Summary

This compound is a principal metabolite of Bromperidol, a potent dopamine (B1211576) D2 receptor antagonist.[1][2] The structural similarity between BPHP and its parent compound, as well as other neuroleptics, suggests a potential for cross-reactivity with a range of biological targets, primarily within the central nervous system. The core 4-hydroxypiperidine (B117109) scaffold is a common feature in ligands targeting dopamine, serotonin (B10506), and sigma receptors. This guide explores these potential interactions, presenting comparative data for relevant compounds to infer the likely binding profile of BPHP.

Comparative Analysis of Receptor Binding Profiles

Table 1: Comparative in vitro Binding Affinities (Ki, nM) of Bromperidol and Related Compounds at Key CNS Receptors

Compound/AnalogDopamine D2Dopamine D4Serotonin 5-HT2ASigma-1 (σ1)
Bromperidol Potent Antagonist[1]-Antagonist[1]-
Haloperidol (structural analog) 0.5 - 2.55 - 2010 - 50High Affinity
N-methylspiperone (D2/D4 ligand) High AffinityHigh Affinity--
Analog 1 (4-hydroxypiperidine derivative) -860-1.2
Analog 2 (4-hydroxypiperidine derivative) ->10000-0.7

Note: A lower Ki value indicates a higher binding affinity. Data for analogs are derived from studies on structurally similar 4-hydroxypiperidine scaffolds. The specific substitutions on these analogs differ from BPHP.

The data suggests that compounds with the 4-aryl-4-hydroxypiperidine core can exhibit high affinity for both dopamine and sigma receptors. The parent compound, Bromperidol, is a potent D2 antagonist, and it is highly probable that BPHP retains some affinity for this receptor.[1] Furthermore, the structural class of BPHP is known to interact with sigma receptors, indicating a potential for off-target binding at this site.

Inferred Cross-Reactivity Profile of this compound

Based on the available evidence, BPHP is likely to exhibit cross-reactivity with the following receptor families:

  • Dopamine Receptors: Primarily the D2 subtype, mirroring the action of its parent compound, Bromperidol. Affinity for other dopamine receptor subtypes, such as D4, is also possible.

  • Serotonin Receptors: The 5-HT2A receptor is a likely target, given Bromperidol's activity at this site.[1]

  • Sigma Receptors: The 4-hydroxypiperidine scaffold is a known pharmacophore for sigma-1 receptor ligands, suggesting a high likelihood of interaction.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [¹²⁵I]-IABN.[3]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM Haloperidol.

  • Test compound (e.g., this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.

  • The reaction is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Functional Assay for Serotonin 5-HT2A Receptors (Calcium Flux)

This protocol describes a cell-based functional assay to measure the agonist or antagonist activity of a test compound at the serotonin 5-HT2A receptor.

Objective: To determine the potency (EC50 or IC50) of a test compound by measuring its effect on intracellular calcium mobilization mediated by the 5-HT2A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor.[5]

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference agonist: Serotonin (5-HT).

  • Reference antagonist: Ketanserin.

  • Test compound at various concentrations.

  • Fluorescence plate reader.

Procedure:

  • Cells are seeded into 96-well plates and incubated overnight.

  • The cells are loaded with a fluorescent calcium indicator dye.

  • The plate is placed in a fluorescence plate reader.

  • For agonist testing, the test compound is added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is measured over time.

  • For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known concentration of the reference agonist (serotonin). The ability of the test compound to inhibit the agonist-induced calcium response is measured.

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Potential Interactions and Workflows

To better understand the potential biological context and experimental design, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cross-Reactivity Screening cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis BPHP 4-(4-Bromophenyl)-4- hydroxypiperidine (BPHP) BindingAssay Radioligand Binding Assays (Dopamine, Serotonin, Sigma, etc.) BPHP->BindingAssay FunctionalAssay Functional Assays (e.g., Calcium Flux, cAMP) BPHP->FunctionalAssay Analogs Structural Analogs & Parent Compound Analogs->BindingAssay Analogs->FunctionalAssay Ki_Values Determine Ki values (Binding Affinity) BindingAssay->Ki_Values IC50_Values Determine IC50/EC50 values (Functional Potency) FunctionalAssay->IC50_Values SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Values->SAR_Analysis IC50_Values->SAR_Analysis dopamine_signaling Potential Interaction with Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates BPHP BPHP (Antagonist) BPHP->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response cAMP->CellularResponse

References

Benchmarking 4-(4-Bromophenyl)-4-hydroxypiperidine and its Congeners Against Standard Dopamine Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(4-bromophenyl)-4-hydroxypiperidine and its parent compound, bromperidol (B1667933), against a range of established dopamine (B1211576) receptor ligands. Due to a lack of publicly available binding affinity or functional data for this compound, this guide will focus on the pharmacological profile of bromperidol and structurally related compounds to offer valuable insights for researchers in neuroscience and drug discovery.

This compound is a known metabolite of the typical antipsychotic bromperidol and serves as a versatile chemical intermediate in the synthesis of novel psychoactive compounds.[1][2][3] Understanding the interaction of such scaffolds with dopamine receptors is crucial for the development of new therapeutics for a variety of neuropsychiatric disorders.

Quantitative Comparison of Dopamine Receptor Ligands

The following table summarizes the in vitro binding affinities (Ki) of bromperidol and other key dopamine receptor ligands for the D2 dopamine receptor. Lower Ki values indicate a higher binding affinity. This data has been compiled from various scientific publications to provide a comparative overview.

CompoundD2 Receptor Ki (nM)Reference
Bromperidol1.4[4]
Haloperidol (B65202)1.2[4]
Haloperidol Metabolite (HPTP)329.8[5]
Clozapine127[4]
Olanzapine11[6]
Risperidone3.2[6]
Spiperone0.16[7]
Apomorphine44[8]

Dopamine Receptor Signaling Pathways

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Their activation triggers distinct downstream signaling cascades.

D1-Like Receptor Signaling

D1-like receptors are coupled to Gs/olf proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.

D1_Signaling Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Gs Gs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effects DARPP32->Downstream

Caption: D1-Like Receptor Signaling Pathway.

D2-Like Receptor Signaling

D2-like receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This leads to reduced PKA activity and altered phosphorylation of downstream targets.

D2_Signaling Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Gi Gi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP production PKA PKA cAMP->PKA activation Downstream Downstream Effects PKA->Downstream

Caption: D2-Like Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 receptor antagonist).

  • Test compounds: this compound, bromperidol, and other reference ligands.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM Haloperidol.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, [³H]-Spiperone, and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells will contain cell membranes, [³H]-Spiperone, and a high concentration of an unlabeled ligand (e.g., Haloperidol).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes D2 Receptor Membranes Incubate Incubate at RT for 60-90 min Membranes->Incubate Radioligand [3H]-Spiperone Radioligand->Incubate TestCompound Test Compound (e.g., BPHP) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cAMP levels.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the dopamine D2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (a reference agonist).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 384-well microplates.

Procedure:

  • Seed the D2 receptor-expressing cells into 384-well plates and allow them to attach overnight.

  • For antagonist mode: Pretreat the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

  • For agonist mode: Treat the cells with varying concentrations of the test compound in the presence of forskolin.

  • Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For antagonist mode, determine the IC50 value (the concentration of the test compound that inhibits 50% of the dopamine-induced decrease in cAMP).

  • For agonist mode, determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

cAMP_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation2 Incubation cluster_measurement Measurement & Analysis SeedCells Seed D2R-expressing cells AddCompound Add Test Compound SeedCells->AddCompound AddAgonist Add Dopamine (Antagonist Mode) AddCompound->AddAgonist AddForskolin Add Forskolin AddAgonist->AddForskolin Incubate37 Incubate at 37°C for 30 min AddForskolin->Incubate37 Lyse Lyse Cells Incubate37->Lyse MeasurecAMP Measure cAMP levels Lyse->MeasurecAMP AnalyzeData Calculate EC50 or IC50 MeasurecAMP->AnalyzeData

Caption: cAMP Functional Assay Workflow.

Conclusion

References

Comparative Analysis of 4-(4-Bromophenyl)-4-hydroxypiperidine and Its Halogenated Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing 4-(4-Bromophenyl)-4-hydroxypiperidine (BPHP) with its closely related halogenated analogues, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and 4-(4-fluorophenyl)-4-hydroxypiperidine (FPHP), is now available for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their chemical properties, purity standards, and analytical methodologies, supported by experimental data to aid in the selection of the most suitable compound for specific research applications.

Executive Summary

This compound and its chlorinated and fluorinated counterparts are key intermediates in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system. As metabolites of antipsychotic drugs like Bromperidol and Haloperidol, their analytical characterization and comparative evaluation are of significant interest. This guide offers a side-by-side comparison of these compounds, focusing on purity, physicochemical properties, and analytical determination methods, to provide a valuable resource for the scientific community.

Physicochemical Properties and Purity

The purity of these compounds is a critical parameter for their use in research and drug development. Commercially available this compound is typically offered at a purity of greater than 98%, with some suppliers providing batches with purity as high as 99.07%. Similarly, 4-(4-chlorophenyl)-4-hydroxypiperidine is commonly available at 99% or greater than 97% purity. The physical appearance of these compounds is consistently reported as a white to light yellow or orange crystalline powder.

A summary of the key physicochemical properties is presented in the table below.

PropertyThis compound (BPHP)4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)4-(4-fluorophenyl)-4-hydroxypiperidine (FPHP)
Molecular Formula C₁₁H₁₄BrNOC₁₁H₁₄ClNOC₁₁H₁₄FNO
Molecular Weight 256.14 g/mol 211.69 g/mol 195.23 g/mol
CAS Number 57988-58-639512-49-73888-65-1
Typical Purity >98% (GC), 99.07%99% (HPLC), >97% (HPLC)>98%
Appearance White to light yellow/orange powder/crystalWhite to off-white crystalline powderInformation not readily available
Melting Point 165-170 °C137-142 °C116.4-117.6 °C
Water Solubility Limited information available340 mg/L (20 °C)[1]Information not readily available
pKa (Strongest Basic) Information not readily available9.39 (Predicted)Information not readily available

Comparative Performance Data

A study by Higashi et al. provides a pharmacokinetic comparison of BPHP and CPHP in rats. The study revealed that the intestinal absorption of BPHP was lower than that of CPHP. Specifically, the ratio of the area under the plasma concentration curve (AUC) after oral administration to the AUC after intraperitoneal administration was 46% for BPHP and 56% for CPHP[2]. This suggests that the nature of the halogen substituent can influence the bioavailability of these compounds.

Experimental Methodologies

Accurate determination of purity and quantification in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Method for Determination in Biological Fluids

A sensitive HPLC method with fluorescence detection has been developed for the determination of both BPHP and CPHP in rat plasma[2]. This method involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

Experimental Protocol:

  • Sample Preparation: Basic extraction of the plasma sample with benzene.

  • Derivatization: Reaction with NBD-F in a borate (B1201080) buffer (pH 8.0) at 60°C for 3 minutes.

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Detection: Fluorescence detection.

    • Internal Standard: Mexiletine.

  • Results: The retention times for the NBD-derivatives of BPHP and the internal standard were 7.7 and 11.5 minutes, respectively. The method demonstrated good linearity in the range of 0.01-1 µg/mL with a detection limit of 0.003 µg/mL[2].

Another study details an HPLC-UV method for the determination of CPHP in human urine[3][4][5].

Experimental Protocol:

  • Sample Preparation: Liquid-liquid extraction of the urine sample.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18.

    • Mobile Phase: 50 mM potassium phosphate (B84403) buffer/acetonitrile (75:25, v/v).

    • Detection: UV detection at 220 nm.

  • Results: The method was linear over the concentration range of 2-500 ng/mL with a limit of detection of 1 ng/mL[3][4][5].

GC-MS Method for Analysis

GC-MS is another powerful technique for the analysis of these compounds. PubChem contains GC-MS data for 4-(4-chlorophenyl)-4-hydroxypiperidine, indicating its utility for identification and potential quantification[1].

Typical GC-MS Parameters (General):

  • Ionization Mode: Electron Ionization (EI).

  • MS Analyzer: Quadrupole or Ion Trap.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Visualizing the Analytical Workflow and Chemical Relationships

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

General Workflow for HPLC Analysis of Halogenated 4-Phenyl-4-hydroxypiperidines in Biological Samples cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Urine) extraction Liquid-Liquid Extraction start->extraction derivatization Pre-column Derivatization (optional, e.g., with NBD-F) extraction->derivatization hplc HPLC System (C18 Column) derivatization->hplc detection Detection (UV or Fluorescence) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification vs. Standard Curve chromatogram->quantification end Concentration Determination quantification->end

HPLC Analysis Workflow

Structural Relationship of Halogenated 4-Phenyl-4-hydroxypiperidines cluster_analogues Halogenated Analogues parent 4-Phenyl-4-hydroxypiperidine Core Structure bphp This compound R = Br parent:f1->bphp Substitution at para-position cphp 4-(4-chlorophenyl)-4-hydroxypiperidine R = Cl parent:f1->cphp Substitution at para-position fphp 4-(4-fluorophenyl)-4-hydroxypiperidine R = F parent:f1->fphp Substitution at para-position

Structural Analogues

Conclusion

The choice between this compound and its halogenated analogues depends on the specific requirements of the research. While their core structure is similar, the difference in the halogen substituent can impact their physicochemical properties, such as solubility and bioavailability, and may influence their biological activity. This guide provides a foundational comparison to assist researchers in making an informed decision for their studies in medicinal chemistry, pharmacology, and drug metabolism. It is recommended to consult the specific Certificate of Analysis for any batch to ascertain its precise purity and impurity profile before use.

References

Conformational Landscape of 4-(4-Bromophenyl)-4-hydroxypiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is paramount in determining its biological activity. For drug candidates, understanding the preferred spatial arrangement of atoms, or conformation, is a critical step in the design and development of effective therapeutics. This guide provides a comparative conformational analysis of 4-(4-Bromophenyl)-4-hydroxypiperidine, a key heterocyclic scaffold, by leveraging experimental data from analogous compounds and established principles of stereochemistry.

Introduction to Piperidine (B6355638) Conformation

The piperidine ring, a saturated heterocycle, predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of these two orientations is influenced by steric and electronic effects, and the equilibrium between the two chair conformers is a key aspect of their conformational analysis.

For 4-substituted piperidines, the conformational free energies are often similar to those of the corresponding substituted cyclohexanes. The preference for a substituent to be in the equatorial position is quantified by its A-value (Gibbs free energy difference), where a larger A-value indicates a stronger equatorial preference.

Conformational Analysis of this compound

Direct and detailed experimental studies on the conformational equilibrium of this compound are not extensively reported in publicly available literature. However, a robust understanding can be built by comparing it with its close analog, 4-(4-chlorophenyl)-4-hydroxypiperidine, for which crystallographic data is available, and by applying general principles of conformational analysis for 4-aryl-4-hydroxypiperidines.

Two primary chair conformations are considered for this compound: one with the 4-(4-Bromophenyl) group in an axial position and the hydroxyl group equatorial, and the other with the aryl group equatorial and the hydroxyl group axial.

Key Conformational Equilibria

G cluster_axial Aryl-Axial Conformer cluster_equatorial Aryl-Equatorial Conformer a b a->b c b->c d c->d e d->e substituent_a OH (eq) d->substituent_a substituent_b Ar (ax) d->substituent_b f e->f f->a g h g->h i h->i j i->j k j->k substituent_c OH (ax) j->substituent_c substituent_d Ar (eq) j->substituent_d l k->l l->g cluster_axial cluster_axial cluster_equatorial cluster_equatorial cluster_axial->cluster_equatorial Ring Inversion

Caption: Chair-chair interconversion of 4-aryl-4-hydroxypiperidine.

Generally, for 4-substituted phenylpiperidines, the conformer with the bulky aryl group in the equatorial position is favored to minimize steric interactions.

Comparative Data

To provide a quantitative comparison, data for the closely related 4-(4-chlorophenyl)-4-hydroxypiperidine and general values for relevant substituents are presented. It is expected that the conformational behavior of the bromo- and chloro-analogs will be very similar due to the comparable steric bulk of bromine and chlorine atoms.

Compound/SubstituentMethodPreferred Conformation of Aryl GroupKey Findings
4-(4-Chlorophenyl)-4-hydroxypiperidine X-ray CrystallographyEquatorialThe solid-state structure confirms the chair conformation with the 4-chlorophenyl group in the equatorial position and the hydroxyl group in the axial position.[1]
4-Phenylpiperidine (B165713) Derivatives Computational (MM2)EquatorialPhenyl equatorial conformations were found to be preferred for a range of 4-phenylpiperidine analgesics.
General 4-Substituted Piperidines NMR SpectroscopyEquatorial (for bulky groups)The relative conformer energies are almost identical to those of analogous cyclohexanes.[2]

Experimental Protocols

A comprehensive conformational analysis typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopy

Objective: To determine the conformational equilibrium in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) of the piperidine ring protons provide crucial conformational information. Large vicinal coupling constants (e.g., J > 10 Hz) between adjacent axial protons are indicative of a chair conformation.

    • ¹³C NMR: The chemical shifts of the piperidine carbons can also be sensitive to the conformation.

    • 2D NMR (COSY, NOESY): COSY (Correlation Spectroscopy) helps in assigning the proton signals. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which can distinguish between axial and equatorial orientations of substituents. For instance, a NOE between the axial protons at C2/C6 and the axial hydroxyl group would support the aryl-equatorial conformation.

  • Data Analysis: Analyze the coupling constants and NOE data to determine the predominant chair conformation and estimate the equilibrium constant between the conformers.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution.

  • Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles that define the conformation.

Computational Modeling

Objective: To calculate the relative energies of different conformers and map the potential energy surface.

Methodology:

  • Structure Building: Generate the 3D structures of the possible conformers (e.g., aryl-axial and aryl-equatorial) using molecular modeling software.

  • Energy Minimization and Conformational Search: Perform geometry optimization and conformational searches using methods like Molecular Mechanics (e.g., MMFF force field) or quantum mechanical calculations (e.g., Density Functional Theory - DFT).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to predict the most stable conformation.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_results Results synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, NOESY) synthesis->nmr xray X-ray Crystallography synthesis->xray comp Computational Modeling (DFT, MM) synthesis->comp solution_conf Solution Conformation nmr->solution_conf solid_conf Solid-State Conformation xray->solid_conf energetics Conformer Energetics comp->energetics

Caption: A typical workflow for conformational analysis.

Conclusion

Based on the analysis of analogous compounds and fundamental stereochemical principles, it is highly probable that this compound predominantly exists in a chair conformation with the 4-(4-bromophenyl) group occupying the sterically less hindered equatorial position. The hydroxyl group would consequently be in the axial position. This conformational preference is a critical piece of information for understanding its potential interactions with biological targets and for guiding further drug design and development efforts. The combined application of NMR spectroscopy, X-ray crystallography, and computational modeling would provide a definitive and comprehensive picture of its conformational landscape.

References

Safety Operating Guide

Navigating the Disposal of 4-(4-Bromophenyl)-4-hydroxypiperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-(4-Bromophenyl)-4-hydroxypiperidine, a halogenated organic compound. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Chemical Profile and Disposal Classification

This compound is classified as a halogenated organic waste.[1][2][3] This classification is crucial as halogenated compounds require specific disposal routes, typically incineration at high temperatures in regulated hazardous waste facilities, to prevent the formation of toxic byproducts and ensure complete destruction.[1][3] Mixing halogenated with non-halogenated waste streams can lead to contamination and significantly increase disposal costs, as the entire mixture must then be treated as halogenated waste.[2][3]

PropertyInformationCitation
Chemical Name This compound[4][5]
CAS Number 57988-58-6[4][6]
Molecular Formula C11H14BrNO[4][5][6]
Waste Category Halogenated Organic Waste[1][2][3]
Disposal Method Incineration at an approved waste disposal plant[1][7][8]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4][5]

Step-by-Step Disposal Protocol

Adherence to a strict protocol is necessary to manage the disposal of this compound safely and effectively.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][9] All handling of waste should be conducted within a chemical fume hood to avoid inhalation of any dust or vapors.[9]

2. Waste Segregation:

  • Crucially, do not mix this compound with non-halogenated organic waste.[2][3][10]

  • A dedicated, clearly labeled waste container for "Halogenated Organic Waste" must be used.[1][10]

  • Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids.[9]

3. Waste Container Requirements:

  • The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks or spills.[10]

  • The container should be kept closed at all times except when actively adding waste.[2][10]

4. Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[10] Do not use abbreviations or chemical formulas.

  • If other halogenated wastes are added to the same container, a list of all components must be maintained.[1][10]

5. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][7][9]

  • The storage location should be a designated satellite accumulation area.[2]

6. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4][8][11][12]

  • Do not attempt to dispose of this chemical down the drain or in regular trash, as this is prohibited and environmentally harmful.[3][9]

7. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and prevent entry.

  • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a labeled container for hazardous waste disposal.[8][9][13]

  • For larger spills or if you are unsure how to proceed, contact your EHS department immediately.[2]

  • In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste halogenated? B->C D Use Designated 'Halogenated Waste' Container C->D  Yes   E Use 'Non-Halogenated Waste' Container C->E  No   F Ensure Container is Closed, Compatible, and Labeled D->F G Store in Cool, Dry, Well-Ventilated Area F->G I Document Waste for Disposal G->I H Contact EHS or Licensed Waste Contractor for Pickup I->H

References

Essential Safety and Operational Protocols for Handling 4-(4-Bromophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-(4-Bromophenyl)-4-hydroxypiperidine. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Safety GogglesMust be worn at all times when handling the compound to protect against splashes. A face shield is recommended when there is a significant risk of splashing.[1][2][3]
Skin Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves are required. Inspect gloves for any signs of degradation or puncture before each use.[1][4][5]
Lab CoatA long-sleeved lab coat must be worn to prevent skin exposure.[1][5]
Closed-toe ShoesRequired to protect feet from potential spills.
Respiratory Protection NIOSH/MSHA-approved RespiratorA respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust or vapors.[1][6] The specific type of respirator and cartridge should be selected based on the potential concentration and nature of airborne contaminants.

Hazard Identification

This compound is classified with the following hazards:

  • H315: Causes skin irritation[7][8]

  • H319: Causes serious eye irritation[7][8]

  • H335: May cause respiratory irritation[7][8]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of all laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of any dust or vapors.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[9][10] Use spark-proof tools and explosion-proof equipment where necessary.[1]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1][8]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[1][6] Designate a specific storage area for this chemical.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[1]

  • Spill Management: In the event of a spill, contain the spillage and collect it with an inert absorbent material.[1] Dispose of the absorbent material as hazardous waste. Ensure the spill area is thoroughly cleaned and decontaminated.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep_hood Verify Fume Hood is Operational prep_ppe->prep_hood Next handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed handle_prepare Prepare Solution/ Conduct Experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_prepare->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-4-hydroxypiperidine
Reactant of Route 2
4-(4-Bromophenyl)-4-hydroxypiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.